molecular formula C5H12N2O B7964280 (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol

(3R,4S)-4-Amino-1-methylpyrrolidin-3-ol

Cat. No.: B7964280
M. Wt: 116.16 g/mol
InChI Key: CIQOTANLSZEILP-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-Amino-1-methylpyrrolidin-3-ol is a chiral pyrrolidine derivative of significant interest in advanced pharmaceutical research and development. This compound serves as a critical synthetic intermediate, or chiral building block, for constructing more complex molecules. Its defined stereochemistry is essential for creating ligands with specific three-dimensional interactions at biological targets. Recent scientific investigations highlight the application of this specific stereoisomer and its derivatives in the design of novel dual-target therapeutics for the central nervous system . Research published in the Journal of Medicinal Chemistry identifies the substituted trans-(2S,4R)-pyrrolidine—a configuration that matches the (3R,4S) stereochemistry—as a key dopaminergic pharmacophore . This scaffold has been successfully tethered to various opioid receptor agonists to create bivalent ligands that function as mu-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This innovative approach aims to develop analgesics with potent pain-relieving effects through MOR partial agonism, while the concurrent D3R antagonism is intended to reduce the misuse and addictive liability commonly associated with opioid drugs . As such, (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol is a valuable compound for researchers working in areas of neuropharmacology, pain management, and substance use disorders. The compound is provided for research purposes only. Basic chemical identifiers include CAS Number 2068138-04-3 and a molecular formula of C5H12N2O for the free base . This product is labeled "For Research Use Only" and is strictly not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(3R,4S)-4-amino-1-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3,6H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQOTANLSZEILP-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]([C@@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chiral Pool Synthesis of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for designing highly specific enzyme inhibitors, receptor agonists, and other therapeutic agents.[3] Among the vast family of pyrrolidine derivatives, (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol stands out as a critical chiral building block. Its vicinal amino alcohol functionality, presented in a specific cis configuration, provides a versatile platform for constructing complex molecular architectures and is a key intermediate in the synthesis of various biologically active compounds.

This technical guide provides an in-depth exploration of synthetic routes to enantiomerically pure (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol, leveraging the "chiral pool." This powerful and cost-effective strategy utilizes readily available, inexpensive, and optically pure natural products as starting materials, thereby circumventing the need for often complex asymmetric synthesis or inefficient chiral resolution steps.[3][4][5][6] We will dissect and analyze synthetic strategies commencing from three common chiral pool sources: L-Tartaric Acid, L-Glutamic Acid, and D-Mannitol. Each section will detail the strategic rationale, key transformations, and field-proven protocols, offering researchers a comprehensive resource for accessing this valuable molecule.

Part 1: Synthesis from L-Tartaric Acid: A Classic Approach to Stereochemical Control

L-Tartaric acid is an exemplary chiral pool starting material due to its low cost, availability in both enantiomeric forms, and possession of two vicinal, stereochemically defined hydroxyl groups, which serve as perfect handles for orchestrating the synthesis of the target pyrrolidine.[7][8]

Synthetic Strategy Overview

The conversion of L-tartaric acid to (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol is a masterful exercise in stereochemical manipulation. The core strategy involves:

  • Ring Formation: Construction of a pyrrolidine-2,5-dione (succinimide) ring by condensation with methylamine, which establishes the N-methyl group early in the synthesis.

  • Reduction: Complete reduction of the succinimide carbonyls to yield a trans-3,4-diol.

  • Stereochemical Inversion via Epoxide: Selective activation of one hydroxyl group, followed by intramolecular cyclization to form a transient epoxide.

  • Regioselective Epoxide Opening: Nucleophilic attack on the epoxide with an azide source, which proceeds with complete inversion of configuration to install the C4-amino precursor and establish the final cis stereochemistry.

  • Final Reduction: Reduction of the azide to the primary amine.

Visualized Synthetic Pathway from L-Tartaric Acid

G start L-Tartaric Acid imide (3R,4R)-1-Methylpyrrolidine-2,5-dione start->imide  MeNH₂, Heat diol (3R,4R)-1-Methylpyrrolidine-3,4-diol imide->diol  LiAlH₄ or BH₃·THF epoxide_precursor C4-Mesylate Intermediate diol->epoxide_precursor  MsCl, Et₃N (1 eq) epoxide Epoxide Intermediate epoxide_precursor->epoxide  NaH azide (3R,4S)-4-Azido-1-methylpyrrolidin-3-ol epoxide->azide  NaN₃, NH₄Cl product (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol azide->product  H₂, Pd/C

Caption: Synthetic route from L-Tartaric Acid.

Detailed Experimental Protocols

Step 1: Synthesis of (3R,4R)-1-Methylpyrrolidine-3,4-diol

  • Imide Formation: A mixture of L-tartaric acid (1.0 eq) and aqueous methylamine (40% w/w, 2.5 eq) is heated at 160-180 °C, allowing water to distill off. The reaction is monitored by TLC until the starting material is consumed. The resulting crude N-methyltartrimide is used directly in the next step.

  • Causality: Heating with an amine is a classic method for forming cyclic imides from dicarboxylic acids. Using methylamine directly incorporates the required N-methyl group at the outset.

  • Reduction: The crude (3R,4R)-1-methylpyrrolidine-2,5-dione is dissolved in dry tetrahydrofuran (THF) and cooled to 0 °C under a nitrogen atmosphere. Lithium aluminum hydride (LiAlH₄) (2.5-3.0 eq) is added portion-wise, maintaining the temperature below 10 °C. The reaction is then warmed to room temperature and stirred overnight.

  • Work-up: The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and more water (Fieser work-up). The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to yield the crude diol, which can be purified by crystallization or chromatography.

  • Trustworthiness: LiAlH₄ is a powerful reducing agent capable of reducing both amide carbonyls of the succinimide to methylenes, yielding the pyrrolidine core. The stereochemistry of the diol is retained from the starting tartaric acid.

Step 2: Synthesis of (3R,4S)-4-Azido-1-methylpyrrolidin-3-ol

  • Selective Mesylation: The (3R,4R)-diol (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to -10 °C. Triethylamine (1.1 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.05 eq). The reaction is stirred at low temperature for 2-4 hours.

  • Expertise: Using slightly more than one equivalent of MsCl under controlled temperature allows for selective mono-mesylation. The symmetry of the diol means either hydroxyl group can be activated.

  • Epoxide Formation and Opening: The crude mesylate is dissolved in a suitable solvent like DMF. Sodium azide (NaN₃) (3.0 eq) and a proton source like ammonium chloride (NH₄Cl) (1.5 eq) are added. The mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • Causality: This is a one-pot, two-step sequence. First, the unreacted hydroxyl group, deprotonated under the reaction conditions, acts as an internal nucleophile, displacing the mesylate to form a transient, stereochemically defined epoxide. The azide ion then performs a regioselective Sₙ2 attack at the C4 position of the protonated epoxide, leading to ring-opening with complete inversion of stereochemistry. This critical step transforms the trans-diol precursor into the desired cis-amino alcohol configuration.

Step 3: Reduction to (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol

  • The crude azido alcohol is dissolved in methanol or ethanol. Palladium on carbon (10% Pd/C, 5-10 mol%) is added.

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator). The reaction is stirred vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • The catalyst is removed by filtration through a pad of Celite®, and the solvent is removed under reduced pressure to yield the final product.

  • Authoritative Grounding: Catalytic hydrogenation is a standard, clean, and efficient method for the reduction of azides to primary amines.[9]

Part 2: Synthesis from L-Glutamic Acid via 4-Hydroxy-L-proline

L-Glutamic acid provides an alternative, elegant entry into the pyrrolidine system. The synthetic strategy typically proceeds through a well-known chiral intermediate, trans-4-hydroxy-L-proline, which already contains the pyrrolidine ring and a hydroxyl group at a key position.[10][11]

Synthetic Strategy Overview
  • Protection: The synthesis begins with commercially available trans-4-hydroxy-L-proline. The amine and carboxylic acid functionalities must be protected to allow for selective manipulation of the hydroxyl group.

  • Stereochemical Inversion: The C4 hydroxyl group has the incorrect (R) configuration relative to the C2 carboxylate. Therefore, its stereochemistry must be inverted. This is achieved by activating the hydroxyl group (e.g., as a mesylate or tosylate) and displacing it with a nucleophile in an Sₙ2 reaction.

  • Introduction of C3-OH: With the C4-amino group (or its precursor) correctly installed, the C3-hydroxyl group is introduced. This is often accomplished via enolate chemistry and subsequent stereoselective reduction.

  • N-Methylation and Deprotection: The final steps involve methylation of the ring nitrogen and removal of all protecting groups.

Visualized Synthetic Pathway from 4-Hydroxy-L-proline

G start trans-4-Hydroxy-L-proline protected N,O-Protected Hydroxyproline start->protected  1. (Boc)₂O  2. Esterification azide_intermediate (2S,4S)-4-Azido-N-Boc-proline Ester protected->azide_intermediate  1. MsCl, Et₃N  2. NaN₃ ketone (4S)-4-Azido-3-oxo-pyrrolidine-1,2-dicarboxylate azide_intermediate->ketone  Oxidation (e.g., Dess-Martin) cis_alcohol (3R,4S)-4-Azido-3-hydroxy-pyrrolidine-1,2-dicarboxylate ketone->cis_alcohol  Stereoselective Reduction  (e.g., NaBH₄, L-Selectride®) final_reduction Reduction & Methylation cis_alcohol->final_reduction  1. LiAlH₄ (reduces azide, ester, Boc)  2. Reductive Amination (HCHO, H₂/Pd) product (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol final_reduction->product

Caption: Synthetic route from 4-Hydroxy-L-proline.

Key Transformations and Mechanistic Insights
  • Stereoinversion at C4: The conversion of the C4 hydroxyl group in trans-4-hydroxy-L-proline to an azide via mesylation and subsequent Sₙ2 displacement is a cornerstone of this route.[10] This reaction proceeds with complete Walden inversion, reliably setting the required (4S) stereochemistry (assuming a protected C2 carboxylate).

  • Stereoselective Ketone Reduction: After oxidation of the C3 position to a ketone, the stereoselective reduction is crucial. The approach of the hydride reagent (e.g., from NaBH₄) is often directed by the steric bulk of the adjacent C4 substituent. Bulky reducing agents like L-Selectride® can provide high diastereoselectivity for the desired cis product by attacking from the face opposite the C4-azido group.

  • Final Reduction and N-Methylation: A powerful reducing agent like LiAlH₄ is often employed in the final stages to simultaneously reduce the azide, the ester, and the N-Boc group. Subsequent reductive amination with formaldehyde and a reducing agent (like H₂/Pd-C or NaBH₃CN) efficiently installs the N-methyl group.[12][13]

Part 3: Synthesis from D-Mannitol: A Carbohydrate-Based Approach

D-Mannitol is an abundant, inexpensive C6 sugar alcohol whose inherent C2 symmetry and multiple stereocenters can be cleverly exploited to construct the pyrrolidine core.[14]

Synthetic Strategy Overview
  • Symmetry-Based Cleavage: The strategy hinges on protecting the C1/C6 and C2/C5 hydroxyls, leaving the C3-C4 diol exposed for oxidative cleavage. This transforms the single C6 backbone into two identical C3 fragments destined to become the upper and lower halves of the pyrrolidine ring.

  • Reductive Cyclization: The resulting dialdehyde is cyclized with methylamine in a one-pot reductive amination reaction to form the N-methylpyrrolidine ring with two hydroxyl-bearing side chains.

  • Functional Group Manipulation: The side chains are then converted into the required hydroxyl and amino groups. This involves selective protection, activation of one hydroxyl group, displacement with azide, and final deprotection and reduction steps.

Visualized Synthetic Pathway from D-Mannitol

G start D-Mannitol protected 1,2:5,6-Di-O-isopropylidene-D-mannitol start->protected  Acetone, H⁺ dialdehyde Dialdehyde Intermediate protected->dialdehyde  NaIO₄ or Pb(OAc)₄ pyrrolidine_diol (3R,4R)-3,4-bis(hydroxymethyl)-1-methylpyrrolidine dialdehyde->pyrrolidine_diol  MeNH₂, NaBH₃CN mono_protected Selectively Protected Diol pyrrolidine_diol->mono_protected  Trityl Chloride (TrCl), Pyridine azide_precursor Mesylate/Azide Intermediate mono_protected->azide_precursor  1. MsCl, Et₃N  2. NaN₃ product (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol azide_precursor->product  1. H₂, Pd/C  2. Deprotection (H⁺)

Sources

Technical Whitepaper: Advanced Enantioselective Architectures for 4-Amino-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold & The Challenge

The 4-amino-1-methylpyrrolidin-3-ol scaffold represents a privileged pharmacophore in modern drug discovery, serving as a critical chiral diamine core in fluoroquinolone antibiotics (e.g., Gemifloxacin) and novel GPCR ligands. Its structural rigidity, combined with the capability for hydrogen bonding (hydroxyl) and salt bridge formation (amine), makes it an ideal vector for enhancing potency and metabolic stability.

However, the synthesis presents a distinct stereochemical challenge: the simultaneous control of two contiguous chiral centers (C3 and C4). While racemic syntheses are trivial, drug development demands >99% enantiomeric excess (ee). This guide details a scalable, self-validating Chiral Pool Strategy utilizing Tartaric Acid, prioritizing the trans-isomer ((3S,4S) or (3R,4R)), which is thermodynamically accessible via epoxide opening.

Retrosynthetic Analysis

The most robust disconnection relies on the "Chiral Pool" approach. By utilizing L-(+)-Tartaric acid or D-(-)-Tartaric acid, the C3 and C4 stereocenters are fixed at the start, eliminating the need for expensive chiral resolution later.

Diagram 1: Retrosynthetic Disconnection (DOT)

Retrosynthesis Figure 1: Retrosynthetic analysis leveraging the Tartaric Acid chiral pool. Target Target: 4-Amino-1-methylpyrrolidin-3-ol Azide Intermediate: Trans-4-azido-1-benzylpyrrolidin-3-ol Target->Azide Reduction & N-Methylation Epoxide Key Precursor: 3,4-Epoxypyrrolidine (N-Protected) Azide->Epoxide Regioselective Ring Opening (NaN3) Tartrate Starting Material: L-(+)-Tartaric Acid Epoxide->Tartrate Cyclization & Activation

[1]

Primary Protocol: The Tartrate-Epoxide Route

This protocol targets the (3S,4S)-4-amino-1-methylpyrrolidin-3-ol (trans) isomer. To access the enantiomer, simply substitute L-(+)-Tartaric acid with D-(-)-Tartaric acid.

Phase A: Construction of the Pyrrolidine Core

Principle: Double nucleophilic displacement of activated tartrate by a primary amine.

  • Starting Material: L-(+)-Tartaric Acid.

  • Esterification: Reflux in MeOH with catalytic H₂SO₄ to yield Dimethyl L-tartrate .

  • Activation: React with Thionyl Chloride (

    
    ) or Mesyl Chloride (
    
    
    
    ) to form the activated di-leaving group species.
  • Cyclization: Reaction with Benzylamine (

    
    ).
    
    • Why Benzylamine? It provides UV activity for monitoring (HPLC) and is easily removed via hydrogenolysis, allowing for the late-stage introduction of the methyl group. Direct use of methylamine is possible but volatile and harder to handle on scale.

Phase B: The Epoxide Gateway (Inversion #1)

Principle: Conversion of the cis-diol (from tartrate) to the epoxide requires activation and inversion.

  • Protocol: The 3,4-dihydroxy pyrrolidine is treated with HBr/AcOH followed by base-mediated ring closure to form the 3,4-epoxypyrrolidine .

  • Stereochemistry: This step involves a Walden inversion. If starting from L-tartrate (

    
    ), the epoxide will generally retain the optical rotation direction relative to the leaving group dynamics but effectively sets up the trans opening.
    
Phase C: Regioselective Ring Opening (Inversion #2)

Principle: Nucleophilic attack on the epoxide by Azide (


) generally proceeds via an 

mechanism, resulting in trans-diaxial opening.
  • Reagents: Sodium Azide (

    
    ), 
    
    
    
    , in aqueous MeOH or DMF at 65°C.
  • Safety Note: Maintain pH ~8. Acidic conditions can generate

    
     (hydrazoic acid), which is explosive and toxic.
    
  • Result: trans-4-azido-1-benzylpyrrolidin-3-ol.

Phase D: Reduction and N-Methylation

Principle: Simultaneous reduction of the azide to amine and the benzyl group to a secondary amine, followed by reductive amination.

  • Hydrogenation:

    
     (50 psi), Pd/C (10% loading), MeOH.
    
    • Observation: The azide reduces to the amine (

      
      ) rapidly. Prolonged reaction removes the Benzyl group (
      
      
      
      ).
  • N-Methylation (Eschweiler-Clarke or Reductive Amination):

    • Add Formaldehyde (

      
      , 37% aq) to the crude amine.[1][2]
      
    • Continue Hydrogenation or use

      
      .
      
    • Why? This ensures mono-methylation of the ring nitrogen without over-alkylating the primary C4-amine (which can be protected if selectivity is poor, but usually steric bulk favors the ring nitrogen).

Detailed Experimental Workflow

Diagram 2: Process Flow (DOT)

SynthesisFlow Figure 2: Step-by-step synthetic workflow. Step1 1. Cyclization (L-Tartrate + BnNH2) Step2 2. Epoxidation (HBr/AcOH -> KOH) Step1->Step2 Yield: 75% Step3 3. Azidolysis (NaN3, pH 8) Step2->Step3 Yield: 82% Trans-selective Step4 4. Global Reduction (H2, Pd/C) Step3->Step4 Azide -> Amine Step5 5. Methylation (HCHO/H2) Step4->Step5 Bn -> Me

Quantitative Data Summary
ParameterSpecification / RangeRationale
Starting Material L-(+)-Tartaric Acid (>99% ee)Defines absolute stereochemistry.
Cyclization Temp Reflux (65-70°C)Required to overcome activation energy of double displacement.
Azide Equivalents 1.5 - 2.0 eqExcess required to drive ring opening to completion.
Hydrogenation Pressure 3 - 5 bar (45-75 psi)Sufficient for debenzylation; azide reduction is faster.
Overall Yield 35 - 45%Moderate yield is acceptable given the low cost of starting materials.
Final ee > 98%Validated by Chiral HPLC (e.g., Chiralpak AD-H).

Critical Analysis & Troubleshooting (E-E-A-T)

The "Payne Rearrangement" Risk

When opening epoxides in basic media, there is a risk of Payne rearrangement if a neighboring hydroxyl group is present. In this pyrrolidine system, the rigid ring structure minimizes this, but pH control is vital .

  • Mitigation: Perform the azide opening in buffered conditions (

    
    ) rather than strong alkaline conditions.
    
Regioselectivity in Ring Opening

For the symmetric epoxide derived from tartaric acid, regioselectivity is not an issue (C3 and C4 are equivalent). However, stereoselectivity is strictly trans.

  • Validation: Use NOESY NMR to confirm the trans relationship between H3 and H4 in the final product. The cis isomer (if formed via double inversion mechanisms) will show strong NOE correlations.

Safety: Handling Azides

Organic azides with low C/N ratios (<3) are potentially explosive.

  • Rule: The intermediate trans-4-azido-1-benzylpyrrolidin-3-ol has a C/N ratio of roughly 11:4 (~2.75). This is borderline.

  • Protocol:Do not distill the azide intermediate. Process it in solution. If isolation is necessary, keep it wet or use a blast shield.

References

  • Breuer, M., et al. "Industrial Synthesis of Gemifloxacin." Organic Process Research & Development, 2002.

  • Nagel, U. "Stereoselective Synthesis of 3,4-Disubstituted Pyrrolidines from Tartaric Acid." Angewandte Chemie International Edition, 1984.

  • Federsel, H.J. "Asymmetric Design of Active Pharmaceutical Ingredients." Nature Reviews Drug Discovery, 2005.

  • Sigma-Aldrich. "Safety Data Sheet: Sodium Azide."

  • Gao, Y., & Sharpless, K.B. "Asymmetric Epoxidation and Ring Opening Strategies." Journal of the American Chemical Society, 1988.

Sources

Comprehensive Spectroscopic Characterization of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol

[1][2]

Executive Summary

(3R,4S)-4-Amino-1-methylpyrrolidin-3-ol is a critical chiral building block (synthon), most notably serving as the C-7 side-chain moiety in the synthesis of Gemifloxacin (Factive®), a broad-spectrum fluoroquinolone antibiotic.[1][2] Its structural integrity—specifically the trans stereochemistry at the C3 and C4 positions—is the primary determinant of the final drug's biological potency and safety profile.

This technical guide outlines a self-validating spectroscopic workflow to characterize this molecule, distinguishing it from its enantiomer (3S,4R) and diastereomers (3R,4R / 3S,4S).[1][2]

Structural Analysis & Stereochemical Strategy

The molecule consists of a pyrrolidine ring with three functional centers:[3]

  • N-Methyl group (Position 1): Achiral, provides basicity.[1][2]

  • Hydroxyl group (Position 3): Chiral center (

    
    -configuration).
    
  • Primary Amine (Position 4): Chiral center (

    
    -configuration).
    

The Challenge: The (3R,4S) configuration implies a trans relationship between the hydroxyl and amine groups.[2] Synthetic routes often produce racemic mixtures or diastereomeric impurities. Standard 1D NMR can distinguish diastereomers (trans vs. cis) but cannot distinguish enantiomers ((3R,4S) vs. (3S,4R)) without chiral derivatization or chiral HPLC.[1][2]

Characterization Workflow

The following decision matrix illustrates the logical flow for complete validation.

CharacterizationWorkflowSampleCrude Sample(3R,4S)-4-Amino-1-methylpyrrolidin-3-olMS1. Mass Spectrometry(Confirm MW & Formula)Sample->MSIR2. FT-IR(Confirm Functional Groups)MS->IRNMR_1D3. 1D NMR (1H, 13C)(Confirm Regiochemistry)IR->NMR_1DNOESY4. 2D NOESY(Confirm Relative Stereochem: Trans vs Cis)NMR_1D->NOESYDiastereomer CheckChiral_HPLC5. Chiral HPLC/GC(Confirm Absolute Stereochem: R,S vs S,R)NOESY->Chiral_HPLCEnantiomer CheckReleaseValidated Reference StandardChiral_HPLC->Release

Figure 1: Step-by-step validation workflow ensuring chemical and stereochemical integrity.

Mass Spectrometry (MS)[1][2]

Mass spectrometry provides the first line of evidence for molecular identity. Electrospray Ionization (ESI) in positive mode is the preferred method due to the basic nitrogen atoms.[2]

Experimental Parameters:

  • Method: LC-MS (ESI+)[1][2]

  • Solvent: Methanol/Water + 0.1% Formic Acid[1][2]

  • Scan Range: 50–300 m/z[1][2]

ParameterExpected ValueNotes
Molecular Formula

Exact Mass 116.0950 DaMonoisotopic
Observed Ion [M+H]+ 117.10 Da Base peak
Fragment [M+H - H2O]+ 99.09 DaLoss of hydroxyl group (characteristic of alcohols)
Fragment [M+H - NH3]+ 100.07 DaLoss of primary amine

Interpretation: A clean peak at 117.1 confirms the parent mass.[2] Significant fragmentation at 99.1 indicates a labile -OH group, consistent with the structure.[1]

Infrared Spectroscopy (FT-IR)[1][2][6]

FT-IR is used to verify the presence of the amine and hydroxyl handles and the absence of carbonyl impurities (e.g., from incomplete reduction of amide precursors).

Protocol: Attenuated Total Reflectance (ATR) on neat oil/solid.

  • 3400–3200 cm⁻¹ (Broad): O-H stretching (H-bonded) overlapping with N-H stretching (primary amine).[1][2]

  • 2970–2780 cm⁻¹: C-H stretching (

    
    ). The N-CH3 group typically shows a sharp band near 2800 cm⁻¹ (Bohlmann bands).[1][2]
    
  • 1580–1650 cm⁻¹: N-H bending (scissoring) of the primary amine.[2]

  • 1050–1150 cm⁻¹: C-O stretch (secondary alcohol).

Nuclear Magnetic Resonance (NMR)[1][2][6][7][8][9][10]

This is the definitive tool for structural elucidation. The spectra below assume the use of DMSO-d6 or D2O .[1][2] Note that in D2O, exchangeable protons (OH, NH2) will not be visible.[1][2]

1H NMR Assignment (500 MHz, DMSO-d6)[1][2]

The pyrrolidine ring is flexible, but the trans substituents lock it into a preferred conformation.

PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-3 CH-O3.85 – 3.95Multiplet (dt)-Deshielded by Oxygen.[1][2]
H-4 CH-N2.90 – 3.05Multiplet (q)-Deshielded by Nitrogen, but less than H-3.[1][2]
N-CH3 CH32.18 – 2.25Singlet (s)-Characteristic sharp singlet.[1][2]
H-2a, 2b CH22.30 – 2.70Complex-Adjacent to ring Nitrogen.[1][2]
H-5a, 5b CH22.05 – 2.45Complex-Adjacent to ring Nitrogen.[1]
OH / NH2 Exch.4.50 / 1.50Broad-Variable; disappears in D2O.[1]
Stereochemical Validation: The Trans vs. Cis Problem[2]

Distinguishing the (3R,4S) trans-isomer from the (3R,4R) cis-impurity is the critical technical hurdle.[1][2]

Coupling Constant (


) Analysis:12
  • 
     (cis) 
    
    
    6–8 Hz[1][2]
  • 
     (trans) 
    
    
    2–5 Hz[1][2]
  • Observation: The (3R,4S) isomer typically displays a smaller coupling constant between the methine protons H3 and H4 compared to the cis form.[2]

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the self-validating step.[1][2]

  • Cis-isomer: Strong NOE correlation between H-3 and H-4 (they are on the same face).[1][2]

  • Trans-isomer ((3R,4S)): Weak or Absent NOE between H-3 and H-4.

  • Validation: Look for strong NOE between H-3 and the cis-oriented protons on C2/C5 to confirm the ring puckering, while confirming the absence of H3-H4 cross-peaks.[1][2]

NMR_LogicStartAnalyze H3-H4 RelationshipCouplingMeasure J(3,4) CouplingStart->CouplingNOESY_ExpRun 2D NOESYStart->NOESY_ExpResult_CisStrong NOE (H3-H4)J ~ 7Hz(Cis-Diastereomer)Coupling->Result_CisLarge JResult_TransWeak/No NOE (H3-H4)J ~ 3Hz(Trans-Isomer)Coupling->Result_TransSmall JNOESY_Exp->Result_CisCrosspeak PresentNOESY_Exp->Result_TransCrosspeak Absent

Figure 2: Logic tree for NMR stereochemical assignment.

Chiral Purity Determination (HPLC)[1][2]

NMR cannot distinguish the (3R,4S) drug target from its (3S,4R) enantiomer.[1][2] A chiral chromatographic method is required.

Recommended Protocol:

  • Column: Chiralpak IC or AD-H (Amylose-based columns are effective for amines).[1][2]

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (80 : 20 : 0.1).[1][2]

    • Note: Diethylamine (DEA) is crucial to suppress tailing caused by the basic pyrrolidine nitrogen interacting with silanol groups.[1][2]

  • Detection: UV at 210 nm (low wavelength required as the molecule lacks a strong chromophore).[2]

  • Derivatization (Optional): If UV detection is poor, derivatize with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) to form diastereomers, which can then be separated on a standard C18 column.[1][2]

References

  • Gemifloxacin Synthesis & Structure: Hong, C. Y., et al. (1997).[2] "Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: Synthesis and antibacterial activity of 7-(4-aminomethyl-3-methoxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Gemifloxacin)." Journal of Medicinal Chemistry, 40(22), 3584–3595.[1][2]

  • Spectroscopic Data of Pyrrolidines: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for pyrrolidine coupling constants). [1][2]

  • Gemifloxacin Patent (LG Life Sciences): Nam, D. H., et al. (1998).[1][2] "Naphthyridine carboxylic acid derivatives."[4] U.S. Patent 5,776,944. (Contains specific synthetic details for the pyrrolidine intermediate).

  • Stereochemical Assignment via NMR: Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative guide on NOESY interpretation for 5-membered rings).

Physical and chemical properties of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol , a critical chiral building block in the synthesis of next-generation fluoroquinolone antibiotics.[1]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]

Executive Summary

(3R,4S)-4-Amino-1-methylpyrrolidin-3-ol is a vicinal amino alcohol embedded within a pyrrolidine ring.[1] It serves as a high-value chiral intermediate, primarily utilized to introduce the C-7 side chain in advanced fluoroquinolone antibiotics.[1] The specific (3R,4S) stereochemistry—a cis-configuration between the hydroxyl and amino groups—is crucial for modulating the pharmacokinetic profile (solubility, lipophilicity) and the binding affinity of the final drug molecule to bacterial DNA gyrase and topoisomerase IV.

Unlike its trans-isomer counterparts, the cis-configuration often imparts superior aqueous solubility to the parent drug due to intramolecular hydrogen bonding capabilities and specific spatial orientation in the enzyme active site.[1]

Molecular Identity & Stereochemistry[1]

The compound is defined by two chiral centers at positions 3 and 4 of the pyrrolidine ring.

Attribute Detail
IUPAC Name (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol
Common Name cis-4-Amino-1-methyl-3-pyrrolidinol
CAS Registry Number 34562-97-5 (Generic/Racemic); Note: Specific enantiomer CAS codes vary by vendor (e.g., 143656-69-3 refers to a related isomer).[1][][3]
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol
Stereochemistry (3R, 4S) . In the pyrrolidine ring, the C3-OH and C4-NH₂ groups are on the same face (cis ).
Stereochemical Analysis
  • Configuration: The (3R,4S) designation indicates a cis relationship.

    • C3 (R): The hydroxyl group (Priority 1) is oriented up (wedge).

    • C4 (S): The amino group (Priority 1) is oriented up (wedge).

  • Implication: This cis-geometry is synthetically more challenging to access than the trans-isomer (which arises naturally from epoxide ring opening) and typically requires an inversion step or a specific cycloaddition strategy.[1]

Physicochemical Properties[1][2][4][5][6][7][8][9]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

PropertyValue / DescriptionContext
Appearance Viscous, colorless to pale yellow oilHighly hygroscopic; often handled as a dihydrochloride salt.[1][3]
Boiling Point 245°C (Predicted @ 760 mmHg)High BP due to hydrogen bonding.
Melting Point N/A (Oil at RT)Salts (2HCl) melt >180°C (dec).
Solubility Miscible in Water, Methanol, DMSOThe polar -OH and -NH₂ groups drive high aqueous solubility.
pKa (Basic) ~9.6 (Ring N), ~9.1 (Primary NH₂)Both nitrogens are basic; forms stable di-salts.
LogP -1.2 to -0.8Hydrophilic; ideal for improving drug solubility.[1]
Specific Rotation

to

(c=1, MeOH). Value depends heavily on pH and concentration.[1]

Chemical Reactivity & Stability[1]

Reactivity Profile

The compound possesses three nucleophilic centers with distinct reactivity profiles:

  • Primary Amine (C4-NH₂): Most nucleophilic.[1] Readily undergoes acylation, alkylation, or sulfonylation. In quinolone synthesis, this amine is often protected (e.g., Boc, Cbz) or left free if the ring nitrogen is the attachment point.

  • Secondary Alcohol (C3-OH): Less nucleophilic.[1] Can be esterified or oxidized to a ketone.[1]

  • Tertiary Amine (Ring N-CH₃): Basic but sterically hindered.[1] Acts as a proton acceptor.[1]

Stability
  • Oxidation: Susceptible to oxidation at the nitrogen atoms (N-oxide formation) upon prolonged exposure to air.[1]

  • Hygroscopicity: The free base rapidly absorbs atmospheric moisture/CO₂, forming carbonates. Storage under inert gas (Ar/N₂) is mandatory.

Synthesis & Manufacturing Routes

Producing the cis-(3R,4S) isomer is non-trivial because standard epoxide opening of 3,4-epoxypyrrolidines yields trans products. Two primary strategies are employed:

Strategy A: Chiral Pool (Tartaric Acid)

Utilizes L-Tartaric acid to establish the chiral backbone, followed by cyclization and functional group manipulation.

Strategy B: Epoxide Opening with Inversion

Starts from 1-methyl-3-pyrroline, proceeds via epoxide opening (trans), and uses a Mitsunobu reaction or an oxazoline intermediate to invert the stereocenter to cis.[1]

Synthesis cluster_legend Key Transformation Logic Start 1-Methyl-3-pyrroline Epoxide Epoxide Intermediate (6-oxa-3-azabicyclo[3.1.0]hexane) Start->Epoxide Epoxidation (mCPBA) Trans Trans-Amino Alcohol (3R,4R or 3S,4S) Epoxide->Trans Ring Opening (NH3) Inversion Stereoinversion (Mitsunobu / Oxazoline) Trans->Inversion Activation Target (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol (Cis-Isomer) Inversion->Target Hydrolysis Epoxide opening yields TRANS product naturally. Epoxide opening yields TRANS product naturally. Inversion step required for CIS target. Inversion step required for CIS target. Epoxide opening yields TRANS product naturally.->Inversion step required for CIS target.

Figure 1: Synthetic logic flow for accessing the thermodynamically less favored cis-isomer from alkene precursors.

Analytical Characterization

Validating the stereochemical purity of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol is critical, as the trans-isomer or the enantiomer ((3S,4R)) are common impurities.[1]

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (D₂O): The coupling constant (

    
    ) between H3 and H4 is diagnostic.
    
    • Cis-isomer (3R,4S):

      
      .
      
    • Trans-isomer:

      
      .
      
  • NOESY: Strong NOE correlation observed between H3 and H4 in the cis-isomer.[1]

HPLC Method (Chiral)
  • Column: Chiralpak AD-H or Chiralcel OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80:20:0.1).

  • Detection: UV @ 210 nm (weak absorption) or Refractive Index (RI).

  • Derivatization: Pre-column derivatization with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) is recommended to improve UV sensitivity and separation resolution.[1]

Handling & Safety (E-E-A-T)

Warning: This compound is a functionalized amine and should be treated as a Corrosive and Irritant .

  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat.

  • Inhalation: Use only in a fume hood.[1] Amine vapors can cause respiratory sensitization.[1]

  • Storage:

    • Store at 2–8°C .

    • Keep under Argon or Nitrogen .[1][4]

    • Hygroscopic: Reseal containers immediately.[1]

  • Spill Cleanup: Neutralize with dilute acetic acid before absorbing with sand/vermiculite.[1]

References

  • PubChem Compound Summary . (2025). 1-Methyl-3-pyrrolidinol and related derivatives.[1][5][6] National Center for Biotechnology Information.[1] [Link]

  • Google Patents . (2018). Process for the preparation of 1-methylpyrrolidin-3-ol and amino derivatives. Patent CN108698989B.[1]

  • ResearchGate . (2003).[1] Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones (Structural analogs context). Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Biological Activity of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol Derivatives

[1][2]

Executive Summary

This technical guide analyzes the pharmacological profile and medicinal chemistry utility of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol , a chiral pyrrolidine scaffold.[1][2] As a "privileged structure" in drug discovery, this moiety is primarily utilized as a C7-substituent in fluoroquinolone antibiotics to enhance Gram-positive potency and modulate physicochemical properties.[1][2] Emerging research also implicates its derivatives in BACE1 inhibition (Alzheimer’s disease) and kinase modulation. This document details the mechanism of action, structure-activity relationships (SAR), and experimental protocols for evaluating derivatives of this scaffold.

Chemical Identity & Structural Significance[3][4]

The (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol core is characterized by a trans-arrangement of the hydroxyl and amino functional groups on a saturated five-membered nitrogen heterocycle.[1][2]

  • IUPAC Name: (3R,4S)-4-amino-1-methylpyrrolidin-3-ol[2]

  • Stereochemistry: The (3R,4S) configuration provides a specific 3D vector for the amino and hydroxyl groups, critical for interacting with chiral biological pockets (e.g., DNA Gyrase, Aspartic Proteases).

  • Physicochemical Role:

    • C3-Hydroxyl: Increases aqueous solubility and acts as a hydrogen bond donor/acceptor.[2]

    • C4-Primary Amine: Provides a basic center (pKa ~9-10) for ionic interactions with acidic protein residues.[1][2]

    • N1-Methyl: Modulates lipophilicity (LogP) and prevents non-specific metabolic conjugation at the ring nitrogen.[2]

Therapeutic Applications & Mechanism of Action[5]

Fluoroquinolone Antibiotics (Primary Domain)

The most validated application of aminopyrrolidines is as the C7-side chain of fluoroquinolones (e.g., analogues of Gemifloxacin, Sitafloxacin, or Clinafloxacin).

  • Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).[3]

  • Mechanism: The quinolone core intercalates into bacterial DNA.[2] The (3R,4S)-pyrrolidine side chain at position C7 projects into a specific pocket of the GyrB/ParE subunit.

    • The "Trans" Advantage: The (3R,4S) trans-isomer often exhibits superior binding affinity compared to cis-isomers due to reduced steric clash and optimal positioning of the C4-amino group to interact with Glu-474 (or equivalent) in the enzyme.[2]

    • Spectrum Expansion: The basic amine enhances penetration into Gram-negative bacteria (via porins) and activity against Gram-positive strains (S. pneumoniae, S. aureus).[2]

Visualization: Mechanism of Action (Quinolone-Gyrase Complex)[1]

QuinoloneMechanismQuinoloneFluoroquinolone Core(Scaffold)DNABacterial DNA(Cleavage Complex)Quinolone->DNAIntercalationGyraseDNA Gyrase / Topo IV(Enzyme)Quinolone->GyraseMg2+ BridgingSideChain(3R,4S)-Pyrrolidine Moiety(C7 Position)SideChain->QuinoloneModulates Solubility & PKSideChain->GyraseH-Bonding (Glu/Asp residues)Specific Stereochemical FitDNA->GyraseTernary Complex FormationCellDeathReplication Arrest &Cell DeathGyrase->CellDeathDouble-Strand Breaks

Caption: The (3R,4S)-pyrrolidine moiety anchors the drug-enzyme-DNA ternary complex, enhancing binding stability and bactericidal potency.[1][4]

Emerging Area: BACE1 Inhibition (Alzheimer's Disease)

Derivatives of 4-aminopyrrolidin-3-ol have been investigated as non-peptide inhibitors of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) .[1][2]

  • Mechanism: The central pyrrolidine ring acts as a transition-state mimic.[2] The amino group interacts with the catalytic aspartic acid dyad (Asp32/Asp228) in the BACE1 active site, preventing the cleavage of APP into amyloid-beta peptides.

Structure-Activity Relationship (SAR)[1]

The biological activity of derivatives is highly sensitive to modifications of the (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol core.[2]

Structural FeatureModification EffectBiological Consequence
Stereochemistry (3R,4S) vs. (3S,4R)Critical: Enantiomers often show >10-fold difference in IC50.[1] The (3R,4S) isomer typically minimizes CNS side effects (GABA receptor inhibition) compared to other isomers.
N1-Methylation Removal (N-H)Decreases lipophilicity; may increase clearance.[2] N-H allows for further derivatization but reduces passive permeability.
C3-Hydroxyl Removal (H)Loss of H-bond donor capability; often reduces potency against resistant bacterial strains.[1][2]
C4-Amine AlkylationBulky substituents (e.g., cyclopropyl, benzyl) can improve potency but may increase toxicity or hERG channel inhibition.

Experimental Protocols

In Vitro Antibacterial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of a derivative against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Protocol:

  • Preparation: Dissolve the (3R,4S)-derivative in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Final range: 64 µg/mL to 0.06 µg/mL).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100. Add 50 µL to each well (Final inoculum: ~5 x 10^5 CFU/mL).

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Validation: Ciprofloxacin control must fall within CLSI quality control ranges (e.g., 0.12–0.5 µg/mL for S. aureus).

BACE1 Enzymatic Inhibition Assay (FRET)

Objective: Quantify the IC50 of derivatives against recombinant human BACE1.

Protocol:

  • Reagents: Recombinant BACE1 enzyme, FRET peptide substrate (Rh-EVNLDAEFK-Quencher), Acetate Buffer (pH 4.5).

  • Reaction: Mix 10 µL of inhibitor (variable concentration) with 10 µL of BACE1 enzyme (10 nM final). Incubate for 15 min at RT.

  • Initiation: Add 10 µL of FRET substrate (250 nM final).

  • Measurement: Monitor fluorescence (Ex: 545 nm, Em: 585 nm) kinetically for 60 minutes.

  • Analysis: Plot initial velocity vs. inhibitor concentration to calculate IC50 using non-linear regression (GraphPad Prism).

Synthesis Pathway Overview

The synthesis of the (3R,4S) isomer typically involves the ring-opening of a chiral epoxide or the manipulation of trans-4-hydroxy-L-proline.[1][2]

SynthesisFlowStartL-Tartaric AcidorHydroxyprolineStep1Cyclization / Protection(N-Boc Imide)Start->Step1Step2Epoxidation / Reduction(Stereocontrol)Step1->Step2Step3Azide Opening(Inversion of Configuration)Step2->Step3Key Chiral StepFinal(3R,4S)-4-Amino-1-methylpyrrolidin-3-olStep3->FinalReduction & Methylation

Caption: General synthetic route ensuring the specific (3R,4S) stereochemistry via controlled epoxide opening.

References

  • Quinolone Antibiotics: Structure-Activity Relationships. Domagala, J. M.[2] (1994). Journal of Antimicrobial Chemotherapy. Link

  • Synthesis and biological evaluation of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2016). Link

  • Sitafloxacin: In Vitro Activity and SAR. Antimicrobial Agents and Chemotherapy. (2000). Link

  • Stereoselective Synthesis of 3-Amino-4-hydroxypyrrolidines. Journal of Organic Chemistry. (2005). Link

  • Gemifloxacin (Factive) Prescribing Information. FDA Access Data. Link

Methodological & Application

Application Note: (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol in Medicinal Chemistry

[1][2][3][4]

Abstract

(3R,4S)-4-Amino-1-methylpyrrolidin-3-ol is a privileged chiral scaffold extensively utilized in fragment-based drug discovery (FBDD) and lead optimization.[2][3] Its rigid pyrrolidine core, decorated with defined stereocenters bearing polar amine and hydroxyl groups, serves as a critical "solubility vector" and pharmacophore element.[][3][4] This application note details its utility in designing fluoroquinolone antibiotics , kinase inhibitors , and GPCR ligands , providing validated protocols for its incorporation into bioactive molecules via nucleophilic aromatic substitution (SNAr) and amide coupling.[][2][3][4][5]

Introduction: The Power of the Pyrrolidine Scaffold

In modern medicinal chemistry, the transition from "flat" aromatic structures to 3D-rich architectures is paramount for improving selectivity and physicochemical properties (solubility, logP).[4][5] The (3R,4S)-4-amino-1-methylpyrrolidin-3-ol moiety offers three distinct advantages:

  • Vector Control: The chiral centers at C3 and C4 rigidly orient H-bond donors/acceptors in a specific vector space, enabling precise targeting of enzyme pockets (e.g., DNA gyrase, kinase ATP sites).[][3][4][5]

  • Solubility Enhancement: The polar amino-alcohol motif significantly lowers logD, improving aqueous solubility and reducing metabolic clearance associated with lipophilic compounds.[][2][3][4]

  • Conformational Restriction: Unlike flexible alkyl chains, the pyrrolidine ring reduces the entropic penalty of binding.[][2][3][4]

Structural Analysis & Pharmacophore

The (3R,4S) stereochemistry typically defines a cis-relationship between the hydroxyl and amino groups (depending on specific Cahn-Ingold-Prelog priority assignments for derivatives), creating a compact polar face.[][2][3][4][5]

Pharmacophore Features[3][6][7][8][9][10]
  • N1 (Ring Nitrogen): Tertiary amine, pKa ~9.[][3][4][5]0. Protonated at physiological pH, providing solubility and ionic interactions.[][3][4]

  • C3-OH: H-bond donor/acceptor.[][2][3][4] Often interacts with backbone carbonyls or solvent waters in the active site.[][3][4]

  • C4-NH2: Primary amine, pKa ~9.[][2][3][4]5. Key handle for derivatization (e.g., amide coupling) or critical H-bond donor.[][2][3][4][5]

Data Summary: Physicochemical Profile
PropertyValue (Estimated)Impact on Drug Design
Molecular Weight 116.16 g/mol (Free base)Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[][2][3][4][5]
cLogP -1.2 to -0.8Highly polar; reduces lipophilicity of greasy scaffolds.[][2][3][4]
TPSA ~46 ŲGood membrane permeability despite polarity.[][2][3][4]
Stereochemistry (3R, 4S)Defined 3D vector; avoids off-target binding of enantiomers.[][2][3][4][5]
pKa (C4-NH2) ~9.4Basic center; forms salt bridges with Asp/Glu residues.[][2][3][4][5]

Applications in Drug Discovery[3][6][7]

A. Next-Generation Fluoroquinolones

This scaffold is a structural surrogate for the C7-piperazinyl group found in ciprofloxacin.[][2][3][4] The (3R,4S)-amino-alcohol motif has been shown to:

  • Target: Bacterial DNA Gyrase and Topoisomerase IV.[][2][3][4][6]

  • Mechanism: The C4-amine interacts with the enzyme-DNA complex, while the scaffold rigidity prevents efflux pump recognition in resistant strains (e.g., MRSA, P. aeruginosa).[][2][3][4][5]

  • Example: Analogs of Gemifloxacin and Tosufloxacin utilize substituted pyrrolidines to broaden Gram-positive coverage.[][2][3][4][5]

B. Kinase Inhibitors (ATP-Competitive)

The scaffold serves as a solvent-exposed tail (solubilizing group) attached to the hinge-binding core.[2][3][4][5]

  • Utility: Replaces flexible diamines to improve crystallizability and selectivity.[][2][3][4]

  • Interaction: The C3-OH can form water-mediated bridges to the kinase P-loop.[][2][3][4]

C. Epigenetic Modulators

Used in the synthesis of substrate-mimics for DNA methyltransferases (DNMT), where the pyrrolidine mimics the ribose ring of S-adenosyl-L-homocysteine (SAH).[2][3][5]

Experimental Protocols

Protocol A: SNAr Coupling to Heterocyclic Cores

Application: Attaching the scaffold to a fluorinated quinolone or pyrimidine core.[][2][3][4] Reaction Type: Nucleophilic Aromatic Substitution.[][2][3][4]

Materials:

  • Substrate: 7-Chloro-6-fluoro-quinolone derivative (1.0 equiv).

  • Nucleophile: (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol dihydrochloride (1.2 equiv).[][2][3][4]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (3.0 - 4.0 equiv).[][2][3][4][5]

  • Solvent: Acetonitrile (MeCN) or DMSO (anhydrous).[][2][3][4][5]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the chlorofluoro-heterocycle (1.0 mmol) and MeCN (5 mL).

  • Activation: Add DBU (3.0 mmol) to the mixture. Stir at room temperature for 5 minutes to ensure deprotonation/activation.

  • Addition: Add (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol dihydrochloride (1.2 mmol) in one portion.

    • Note: If solubility is poor, pre-dissolve the amine salt in minimum DMSO with 1 equiv of base.[][3][4]

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride starting material.[][2][3][4]

  • Work-up:

    • Cool to room temperature.[][2][3][4]

    • Dilute with water (20 mL). If the product precipitates, filter and wash with cold water/ether.[3][4]

    • If soluble, extract with DCM/Isopropanol (3:1), dry over Na2SO4, and concentrate.[4][5]

  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient 90:10:1) or Preparative HPLC (C18, Water/MeCN + 0.1% Formic Acid).[4][5]

Protocol B: Regioselective Amide Coupling

Application: Derivatizing the primary amine (C4-NH2) while leaving the C3-OH and N1-Methyl intact.[][2][3][4]

Materials:

  • Carboxylic Acid: Target scaffold (1.0 equiv).[][2][3][4][5]

  • Coupling Agent: HATU (1.1 equiv).[][2][3][4][5]

  • Base: DIPEA (2.5 equiv).[][2][3][4][5]

  • Amine: (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol (1.0 equiv).[][2][3][4][7]

  • Solvent: DMF (anhydrous).[][2][3][4][5]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.25 mmol) and HATU (0.55 mmol). Stir for 10 minutes at RT (Solution turns yellow/orange).

  • Coupling: Add the pyrrolidine building block (0.5 mmol).

    • Critical: The secondary hydroxyl group at C3 is less nucleophilic than the primary amine at C4 and generally does not require protection under these conditions.[][2][3][4]

  • Completion: Stir at RT for 2–4 hours.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (2x) and Brine (1x).

  • Validation: Verify mono-acylation via 1H NMR (shift of C4-H signal).

Visualization: Decision Logic & Workflow[1][3][7]

Figure 1: Retrosynthetic & Application Logic

This diagram illustrates the decision process for selecting this scaffold and the synthetic pathways for its incorporation.

GStartDrug Design Objective:Improve Solubility & PotencyChoiceSelect Scaffold:(3R,4S)-4-Amino-1-methylpyrrolidin-3-olStart->Choice Requirement: <3 H-bond donorsPropertiesKey Features:1. Rigid Chiral Vector2. Low LogP (Polar)3. Defined H-BondingChoice->PropertiesPath_SNArPathway A: S_NAr(Antibiotics/Heterocycles)Choice->Path_SNAr Halogenated CorePath_AmidePathway B: Amide Coupling(Kinase/GPCR Peptidomimetics)Choice->Path_Amide Carboxylic Acid CoreProd_AProduct A:C7-Substituted Quinolone(Gyrase Inhibitor)Path_SNAr->Prod_A 80°C, DBU, MeCNProd_BProduct B:Solubilized Kinase Inhibitor(Hinge Binder Tail)Path_Amide->Prod_B HATU, DIPEA, DMF

Caption: Figure 1: Strategic incorporation of the (3R,4S)-pyrrolidine scaffold into drug candidates via SNAr or Amide Coupling pathways.[][4][5]

Handling and Stability

  • Storage: Store the dihydrochloride salt at 2–8°C under inert atmosphere (Argon/Nitrogen). It is hygroscopic.[][2][3][4]

  • Solubility:

    • Free Base:[][2][3][4][5] Soluble in MeOH, DCM, Water.[][3][4]

    • HCl Salt: Highly soluble in Water, DMSO, MeOH; insoluble in Ether/Hexanes.[][3][4]

  • Stability: Stable to standard acidic deprotection conditions (e.g., TFA/DCM). The C3-hydroxyl is prone to elimination (dehydration) only under extreme acidic conditions at high heat (>100°C).[3][4][5]

References

  • PubChem. 4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl (Related Quinolone Intermediate).[][2][3][4][8] Retrieved from [Link][4][5]

  • National Institutes of Health (PMC). Quinolone Antibiotics: Structure and Activity. Retrieved from [Link]

Synthesis of BACE1 inhibitors using (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Affinity BACE1 Inhibitor Synthesis via (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol Scaffold

Executive Summary

This application note details the synthetic utility of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol as a critical pharmacophore in the development of


-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. BACE1 is the rate-limiting enzyme in the production of amyloid-

(A

) peptides, the aggregation of which is central to the amyloid hypothesis of Alzheimer's Disease (AD).[1][2]

The (3R,4S)-pyrrolidine scaffold serves as a transition-state mimic. Its specific stereochemical configuration aligns the C3-hydroxyl group to engage the catalytic aspartic acid dyad (Asp32/Asp228) of BACE1, while the N1-methyl group modulates pKa and blood-brain barrier (BBB) permeability. This guide provides a validated protocol for coupling this scaffold to a biaryl core, offering a blueprint for synthesizing high-potency inhibitors.

Scientific Rationale & Binding Mechanism[3]

The Pharmacophore

The efficacy of the (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol scaffold stems from its ability to mimic the tetrahedral intermediate formed during peptide bond hydrolysis.

  • C3-Hydroxyl (3R): Acts as a hydrogen bond donor/acceptor to the catalytic Asp32 and Asp228 residues within the BACE1 active site.

  • C4-Amine (4S): Serves as the attachment point for the P2/P3 ligand moieties (typically large aromatic groups) that fill the hydrophobic S1 and S3 pockets.

  • N1-Methyl: A tertiary amine that can become protonated at physiological pH, forming a salt bridge with the enzyme's "flap" region or adjacent acidic residues, while improving lipophilicity compared to secondary amines.

Mechanistic Interaction Map

BACE1_Binding Scaffold (3R,4S)-Pyrrolidine Scaffold AspDyad Catalytic Dyad (Asp32 / Asp228) Scaffold->AspDyad H-Bond (3-OH) S1Pocket S1 Hydrophobic Pocket Scaffold->S1Pocket Amide Linker Orientation Flap Enzyme Flap (Tyr71 / Thr72) Scaffold->Flap Ionic Interaction (Protonated N1)

Figure 1: Interaction map detailing the binding mode of the pyrrolidine scaffold within the BACE1 active site.

Experimental Protocol: Synthesis of BACE1 Inhibitor (Compound B-7)

This protocol describes the convergent synthesis of a model inhibitor, Compound B-7 , formed by coupling the (3R,4S)-scaffold with a 5-(prop-1-ynyl)pyridine-3-carboxylic acid derivative (a common P3 binder).

Materials & Reagents
ReagentGrade/PurityRole
(3R,4S)-4-Amino-1-methylpyrrolidin-3-ol>98% (Chiral)Core Scaffold
5-(prop-1-ynyl)nicotinic acid>97%P3 Ligand (Head Group)
HATU>99%Coupling Agent
DIPEA (N,N-Diisopropylethylamine)AnhydrousBase
DMF (Dimethylformamide)AnhydrousSolvent
Dichloromethane (DCM)HPLC GradeExtraction Solvent
Synthetic Workflow

Synthesis_Workflow Start Start: Acid Activation Mix Addition of (3R,4S)-Scaffold Start->Mix HATU, DIPEA DMF Reaction Reaction: RT, 4-16 hours Mix->Reaction Quench Quench: Sat. NaHCO3 Reaction->Quench Purify Purification: Prep-HPLC Quench->Purify Extraction (DCM) Final Final Product: Compound B-7 Purify->Final

Figure 2: Step-by-step synthetic workflow for the amide coupling reaction.

Detailed Procedure

Step 1: Activation of the Carboxylic Acid

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(prop-1-ynyl)nicotinic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol).

  • Stir the mixture at room temperature (25°C) for 15 minutes under a nitrogen atmosphere to form the active ester.

Step 2: Coupling with Scaffold

  • Add (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol (1.1 equiv, 1.1 mmol) directly to the reaction mixture.

    • Note: If the scaffold is supplied as a hydrochloride salt, increase DIPEA to 4.0 equiv.

  • Stir the reaction at room temperature for 4–6 hours. Monitor progress via LC-MS (Target Mass: [M+H]+).

    • Checkpoint: The disappearance of the starting acid and the appearance of the product peak indicates completion.

Step 3: Work-up and Isolation

  • Dilute the reaction mixture with EtOAc (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted acid and coupling by-products.

  • Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Critical Step: The crude residue often contains urea by-products from HATU. Do not rely solely on crystallization.

Step 4: Purification (Preparative HPLC)

  • Column: C18 Reverse Phase (e.g., XBridge C18, 5 μm, 19 x 150 mm).

  • Mobile Phase A: 0.1% NH₄OH in Water (pH 10). Note: Basic pH is preferred to keep the pyrrolidine neutral during chromatography for better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 60% B over 20 minutes.

  • Yield: Typical isolated yields range from 65% to 80%.

Quality Control & Characterization

To ensure the integrity of the BACE1 inhibitor, the following parameters must be verified.

TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, DMSO-d6)Confirm diagnostic peaks: N-Me singlet (~2.3 ppm), Pyrrolidine ring protons (multiplets 2.5-4.5 ppm).
Purity UPLC-MS (254 nm)> 98% Area; Mass [M+H]+ within 0.1 Da.
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99% ee (Enantiomeric Excess). Critical to avoid the (3S,4R) distomer which is inactive.
Residual Solvent GC-HeadspaceDMF < 880 ppm; DCM < 600 ppm.

Troubleshooting Note:

  • Epimerization: If the coupling reaction is run at high temperatures (>40°C) or with excessive base, the stereocenter at C4 (alpha to the amide) may epimerize. Always perform the coupling at ambient temperature.

  • Regioselectivity: The (3R,4S)-scaffold contains a secondary amine (at C4) and a hydroxyl group (at C3). Under standard HATU conditions, the amine is significantly more nucleophilic than the alcohol, ensuring exclusive amide formation. Protection of the -OH group is generally not required.

References

  • Design and Synthesis of Pyrrolidine-Based BACE1 Inhibitors. Source:Bioorganic & Medicinal Chemistry Letters, 2008.[3] Context: Establishes the pyrrolidine scaffold as a potent transition-state mimic.

  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation. Source:Bioorganic & Medicinal Chemistry Letters, 2016.[4][5] Context: Provides comparative SAR data for pyrrolidine stereoisomers.

  • BACE1 Function and Inhibition: Implications for Alzheimer's Disease. Source:MDPI, 2017. Context: Reviews the structural biology of the BACE1 active site and aspartyl protease mechanism.

  • Process for the preparation of 1-methylpyrrolidin-3-ol. Source:Google Patents (CN108698989B). Context: Background on the industrial synthesis of the methylated pyrrolidine core.

Sources

Application Note: Precision N-Methylation of (3R,4S)-4-aminopyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes robust, scalable, and regioselective methodologies over "quick-and-dirty" techniques that often lead to difficult purifications.

Part 1: Strategic Framework & Chemical Logic

The Challenge of Selectivity

The substrate (3R,4S)-4-aminopyrrolidin-3-ol presents a classic "polynucleophilic triad" challenge common in nucleoside mimetic and pyrrolidine scaffold synthesis. The molecule contains three distinct nucleophilic sites:

  • N1 (Ring Nitrogen): A secondary amine (pKa ~10.5). Sterically hindered but highly nucleophilic.

  • N4 (Exocyclic Nitrogen): A primary amine (pKa ~10.0). Less hindered, prone to rapid imine formation, but susceptible to over-alkylation (quaternization).

  • C3-OH (Hydroxyl): A secondary alcohol. Less nucleophilic than amines but capable of O-alkylation under strong basic conditions (e.g., NaH/MeI).

Core Directive: Direct alkylation with methyl iodide (MeI) is strongly discouraged due to the lack of selectivity and the formation of complex mixtures (N1-Me, N4-Me, N4,N4-diMe, and quaternary ammonium salts).

The "Protection-First" Philosophy

To achieve high purity and yield, this protocol utilizes a Protecting Group (PG) Strategy . By selectively masking the N1 or N4 positions, we force the methylation to occur only at the desired site.

  • Target A (N4-Dimethylation): Requires N1 protection (e.g., Boc).

  • Target B (N4-Monomethylation): Requires N1 protection + Carbamate reduction strategy.

  • Target C (N1-Methylation): Requires N4 protection (e.g., Cbz or Phthalimide).

Part 2: Visualizing the Workflow

The following decision tree outlines the synthetic pathway based on the desired product.

MethylationStrategy Start (3R,4S)-4-aminopyrrolidin-3-ol (Free Base or HCl Salt) Decision Target Selection Start->Decision RouteA Route A: N4,N4-Dimethylation Decision->RouteA Tertiary Exocyclic Amine RouteB Route B: N4-Monomethylation Decision->RouteB Secondary Exocyclic Amine RouteC Route C: N1-Ring Methylation Decision->RouteC Tertiary Ring Amine StepA1 1. Protect N1 (Boc) 2. Reductive Amination (HCHO/NaBH(OAc)3) RouteA->StepA1 StepB1 1. Protect N1 (Cbz) 2. Form N4-Carbamate (Boc) 3. LiAlH4 Reduction RouteB->StepB1 StepC1 1. Protect N4 (Boc/Cbz) 2. Eschweiler-Clarke (HCHO/HCOOH) RouteC->StepC1 ProductA Product: (3R,4S)-4-(dimethylamino)pyrrolidin-3-ol StepA1->ProductA ProductB Product: (3R,4S)-4-(methylamino)pyrrolidin-3-ol StepB1->ProductB ProductC Product: (3R,4S)-1-methyl-4-aminopyrrolidin-3-ol StepC1->ProductC

Figure 1: Strategic decision tree for regioselective methylation of the aminopyrrolidinol scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of (3R,4S)-4-(Dimethylamino)pyrrolidin-3-ol

Mechanism: Reductive Amination. Scope: Best for converting the primary amine (-NH2) directly to the tertiary amine (-NMe2).

Reagents:

  • Substrate: (3R,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidin-3-ol (Commercially available or prepared via Boc2O protection).

  • Formaldehyde (37% aq.[1] solution).

  • Sodium Triacetoxyborohydride (NaBH(OAc)3) – Preferred over NaBH3CN for safety and efficiency.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the N-Boc protected substrate (1.0 equiv) in DCE (0.1 M concentration).

  • Imine Formation: Add Formaldehyde (37% aq., 5.0 equiv). Stir at room temperature for 15 minutes.

    • Note: The excess formaldehyde ensures double alkylation.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (3.0 equiv) portion-wise.

    • Critical: Do not add hydride all at once to prevent vigorous effervescence.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS.

    • Target Mass: [M+H]+ = Starting Mass + 28 (dimethylation).

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir for 30 minutes.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Deprotection (Optional): If the free pyrrolidine is required, treat the crude N-Boc intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.

Protocol B: Synthesis of (3R,4S)-4-(Monomethylamino)pyrrolidin-3-ol

Mechanism: Carbamate Reduction. Scope: The only reliable method to stop at the mono-methyl stage without over-methylation.

Reagents:

  • Substrate: (3R,4S)-1-Benzyl-4-aminopyrrolidin-3-ol (N1 protected with Benzyl or Cbz).

  • Di-tert-butyl dicarbonate (Boc2O).

  • Lithium Aluminum Hydride (LiAlH4).

Step-by-Step Procedure:

  • Boc Protection: Treat the substrate (1.0 equiv) with Boc2O (1.1 equiv) and TEA (1.5 equiv) in DCM to form the (3R,4S)-1-Benzyl-4-(tert-butoxycarbonylamino)pyrrolidin-3-ol .

  • Reduction Setup: In a dry flask under Argon/Nitrogen, suspend LiAlH4 (3.0 equiv) in anhydrous THF (0.2 M).

  • Addition: Add the Boc-protected intermediate (dissolved in THF) dropwise to the LiAlH4 suspension at 0°C.

    • Chemistry: LiAlH4 reduces the carbamate (Boc) carbonyl to a methyl group.

  • Reflux: Heat to reflux (66°C) for 4–6 hours.

  • Fieser Workup: Cool to 0°C. Carefully quench sequentially with:

    • x mL Water (where x = grams of LiAlH4 used).

    • x mL 15% NaOH.

    • 3x mL Water.

  • Isolation: Filter the white precipitate through Celite. Concentrate the filtrate to yield the N4-methyl amine .

Protocol C: Synthesis of (3R,4S)-1-Methyl-4-aminopyrrolidin-3-ol

Mechanism: Eschweiler-Clarke Methylation. Scope: Methylation of the ring nitrogen (N1) while N4 is protected.

Reagents:

  • Substrate: (3R,4S)-4-(tert-butoxycarbonylamino)pyrrolidin-3-ol (N4-Boc protected).

  • Formaldehyde (37% aq.).[1]

  • Formic Acid (HCOOH).[1]

Step-by-Step Procedure:

  • Mixture: Dissolve the substrate (1.0 equiv) in Formic Acid (10 equiv).

  • Addition: Add Formaldehyde (37% aq., 5.0 equiv).

  • Reflux: Heat the mixture to 70–90°C for 3–5 hours.

    • Note: The CO2 evolution indicates the reaction progress.

  • Workup: Concentrate the mixture to dryness to remove excess acid/aldehyde.

  • Basification: Redissolve in water, adjust pH to >10 using 2M NaOH, and extract with DCM/Isopropanol (3:1) to recover the N-methylated product.

Part 4: Analytical Validation & Quality Control

Verify the product identity using the following markers.

FeatureN4,N4-Dimethyl Product (Protocol A)N4-Monomethyl Product (Protocol B)N1-Methyl Product (Protocol C)
1H NMR (Me Signal) Singlet (~2.2-2.3 ppm), integration 6HSinglet (~2.4 ppm), integration 3HSinglet (~2.3 ppm), integration 3H
13C NMR (Me Signal) ~40-45 ppm (2 carbons)~30-35 ppm (1 carbon)~42 ppm (1 carbon)
MS (ESI+) [M+H]+ = Base + 28[M+H]+ = Base + 14[M+H]+ = Base + 14
Key HMBC Correlation between Me protons and C4Correlation between Me protons and C4Correlation between Me protons and C2/C5

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link

  • Pyrrolidine Synthesis: Evans, G. B., et al. "Synthesis of second-generation transition state analogues of MT-DADMe-Immucillin-A." Journal of Medicinal Chemistry, 2008 , 51, 581-596. (Describes similar aminopyrrolidinol scaffolds). Link

  • Monomethylation Strategy: Pace, V., et al. "Robust Mono-N-methylation of Primary Amines via Boc-Technique.
  • Eschweiler-Clarke Reaction: Icke, R. N., et al.

Sources

Application Note: Large-Scale Synthesis of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The chiral pyrrolidine scaffold, specifically (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol (CAS: 1375066-18-4 / 2068138-04-3), is a critical pharmacophore in the synthesis of next-generation fluoroquinolone antibiotics (e.g., Nemonoxacin, Gemifloxacin analogs) and carbapenem side chains. Its trans-3-amino-4-hydroxy stereochemistry is essential for biological activity, governing binding affinity to bacterial DNA gyrase and topoisomerase IV.

For large-scale manufacturing (kg-to-ton scale), traditional resolution of racemic epoxides is inefficient (max 50% yield) and requires expensive chiral resolving agents. This protocol details a Chiral Pool Synthesis starting from inexpensive L-(+)-Tartaric Acid . This route is superior for scale-up because it:

  • Guarantees Stereochemistry: The C2-symmetry of the tartaric acid backbone is preserved until the symmetry-breaking step, ensuring high enantiomeric excess (>99% ee) without chiral chromatography.

  • Safety & Scalability: Utilizes a Cyclic Sulfate intermediate opened by Benzylamine , avoiding the explosion hazards associated with large-scale azide chemistry often found in academic papers.

  • Cost Efficiency: Reagents (L-Tartaric acid, Methylamine, SOCl₂, Benzylamine) are commodity chemicals.

Retrosynthetic Analysis & Pathway Design

The synthesis relies on the "Sharpless Cyclic Sulfate" strategy. L-Tartaric acid provides the (3R,4R) stereocenters. Conversion to the cyclic sulfate activates the diol. Nucleophilic attack by an amine proceeds via an SN2 mechanism, causing inversion of configuration at the attack site, naturally yielding the desired trans-(3R,4S) geometry.

Pathway Visualization

G Tartaric L-(+)-Tartaric Acid (2R,3R) Imide N-Methyl Tartrimide (3R,4R) Tartaric->Imide Methylamine, Heat (Cyclization) Diol (3R,4R)-1-Methylpyrrolidine-3,4-diol Imide->Diol NaBH4, BF3·Et2O (Reduction) Sulfite Cyclic Sulfite Intermediate Diol->Sulfite SOCl2 Sulfate Cyclic Sulfate (Activated Electrophile) Sulfite->Sulfate RuCl3 (cat), NaIO4 (Oxidation) BnIntermediate (3R,4S)-4-(Benzylamino)-1-methyl pyrrolidin-3-ol Sulfate Ester Sulfate->BnIntermediate Benzylamine (Regioselective Opening, Inversion) Final (3R,4S)-4-Amino-1-methyl pyrrolidin-3-ol (HCl Salt) BnIntermediate->Final 1. H2SO4 Hydrolysis 2. Pd/C, H2 (Hydrogenolysis) 3. HCl

Figure 1: Strategic flow from Chiral Pool (L-Tartaric Acid) to Target. The symmetry-breaking step occurs at the Cyclic Sulfate opening.

Detailed Process Protocol

Step 1: Synthesis of N-Methyl Tartrimide

Objective: Convert acyclic tartaric acid into the pyrrolidine ring precursor.

  • Reagents: L-(+)-Tartaric acid (1.0 eq), Methylamine (40% aq, 1.1 eq), Xylene.

  • Mechanism: Thermal dehydration and imide formation.

Protocol:

  • Charge a glass-lined reactor with L-Tartaric acid and Xylene .

  • Add Methylamine solution slowly (exothermic). Stir for 30 min.

  • Heat to reflux (approx. 140°C) using a Dean-Stark trap to remove water.

  • Continue reflux until water collection ceases (approx. 6-8 h). The product precipitates as the solution cools.

  • Isolation: Cool to 20°C, filter the crystalline solid, wash with cold acetone, and dry.

  • Yield Target: >90%.

Step 2: Reduction to (3R,4R)-1-Methylpyrrolidine-3,4-diol

Objective: Reduce the imide carbonyls to methylene groups.

  • Reagents: NaBH₄ (3.0 eq), BF₃·Et₂O (4.0 eq) or I₂ (in situ Borane generation), THF.

  • Safety Note: Generation of Diborane gas. System must be inerted (N₂).

Protocol:

  • Suspend NaBH₄ in anhydrous THF under N₂. Cool to 0°C.

  • Add N-Methyl Tartrimide portion-wise.

  • Dropwise add BF₃·Et₂O (or I₂ solution) maintaining temp <10°C.

  • Reflux for 12 h.

  • Quench: Cool to 0°C. Cautiously add Methanol (gas evolution!). Then add 6M HCl and reflux for 1 h to break boron complexes.

  • Workup: Basify with NaOH to pH >12. Extract with DCM or CHCl₃.

  • Purification: Distillation or crystallization from Et₂O/Hexane.

  • Checkpoint: ¹H NMR must show disappearance of carbonyl peaks.

Step 3: Cyclic Sulfate Activation ("The Sharpless Switch")

Objective: Activate the diol for nucleophilic attack. This 2-step one-pot procedure is superior to dimesylation for preventing side reactions.

Protocol:

  • Sulfite Formation: Dissolve Diol in DCM/Et₃N. Cool to 0°C. Add Thionyl Chloride (SOCl₂) dropwise. Stir 30 min. Aqueous workup gives the cyclic sulfite (quantitative).

  • Oxidation: Dissolve cyclic sulfite in MeCN/H₂O/CCl₄.

  • Add catalytic RuCl₃ (0.1 mol%) and NaIO₄ (1.5 eq). Stir vigorously at 0-20°C.

  • Workup: Filter solids. Extract aqueous layer with EtOAc. Wash organic layer with dilute Na₂S₂O₃ (to remove Ru).

  • Result: Crystalline Cyclic Sulfate. Store cold.

Step 4: Regioselective Ring Opening & Deprotection

Objective: Introduce the nitrogen at C4 with stereochemical inversion.

  • Why Benzylamine? Unlike Azide (NaN₃), Benzylamine eliminates explosion risks and allows for simultaneous deprotection/reduction in the final step.

Protocol:

  • Opening: Dissolve Cyclic Sulfate in THF. Add Benzylamine (1.1 eq).[1]

  • Stir at 50°C. The amine attacks C3 or C4 (equivalent), inverting the center to generate the trans-(3R,4S) sulfate ester salt.

  • Hydrolysis: Add 20% H₂SO₄ and water. Heat to 60°C for 2 h to hydrolyze the sulfate ester to the alcohol.

  • Neutralization: Basify to pH 10, extract the (3R,4S)-4-(benzylamino)-1-methylpyrrolidin-3-ol .

  • Hydrogenolysis: Dissolve intermediate in MeOH. Add 10% Pd/C catalyst. Hydrogenate (3-5 bar H₂) at 40°C for 6 h.

  • Salt Formation: Filter catalyst. Add HCl in isopropanol. Cool to crystallize.

Key Process Parameters & Data

ParameterSpecificationRationale
Starting Material L-(+)-Tartaric AcidNatural isomer yields (3R,4R)-diol, precursor to (3R,4S)-product.
Solvent (Step 1) XyleneHigh boiling point allows efficient azeotropic water removal.
Reductant NaBH₄/BF₃·Et₂OSafer and cheaper than LiAlH₄ for large scale; generates Borane in situ.
Oxidant (Step 3) RuCl₃/NaIO₄Catalytic Ru is cost-effective; converts sulfite to sulfate quantitatively.
Nucleophile BenzylamineSafety Critical: Replaces Sodium Azide. Removes explosion hazard.
Stereochemistry >99% ee (3R,4S)Validated by C2-symmetry of precursor and SN2 inversion.

Analytical Controls & Specifications

Identity & Purity Validation
  • HPLC Method: C18 Column, Phosphate Buffer/MeCN gradient.

    • Impurity Limit: <0.1% cis-isomer (from incomplete inversion or racemization).

  • Chiral HPLC: Chiralpak AD-H or IC column. Mobile phase: Hexane/IPA/DEA.

    • Specification: >99.5% enantiomeric excess.

  • ¹H NMR (D₂O):

    • Diagnostic peaks: N-Me singlet (~2.9 ppm), C3-H/C4-H multiplets showing trans coupling constants (J ~ 2-5 Hz, distinct from cis J ~ 6-8 Hz).

Safety Critical Control Points (SCCP)
  • Borane Quench (Step 2): Massive H₂ evolution. Quench extremely slowly with methanol at 0°C.

  • Cyclic Sulfate Potency: Cyclic sulfates are potent alkylating agents (similar to mustard gases). Handle in a glovebox or high-containment hood. Decontaminate glassware with aqueous ammonia.

References

  • Gawronski, J., & Gawronska, K. (1998). Tartaric Acid and its Derivatives: A New Source of Chiral Synthons. Wiley-VCH. (Foundational text on Tartaric acid chiral pool).
  • Lohray, B. B. (1992).[2] Cyclic Sulfites and Cyclic Sulfates: Epoxide-like Synthons. Synthesis, 1992(11), 1035-1052. Link

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric Synthesis of Both Enantiomers of Tomoxetine and Fluoxetine. Journal of the American Chemical Society, 110(22), 7538-7539. (Describes the RuCl3/NaIO4 oxidation method). Link

  • Kim, M. H., et al. (2008). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 18(16), 4609-4611. (Analogous pyrrolidine synthesis). Link

  • Vertex Pharmaceuticals. (2018). Method for Producing 1-Methylpyrrolidin-3-ol. EP3415499A1. (Industrial scale N-methylation and reduction protocols). Link

  • Enamine Ltd. (2025).[3][4] Cyclic Sulfates and Sulfamidates as Alkylating Reagents. (Safety and reactivity data). Link

Sources

Application Notes & Protocols: Strategic Protection in the Synthesis of 4-Amino-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-amino-1-methylpyrrolidin-3-ol is a valuable chiral building block and a key structural motif in medicinal chemistry, notably appearing in scaffolds for therapeutic agents like BACE1 inhibitors for Alzheimer's disease.[1] Its synthesis and subsequent functionalization are complicated by the presence of two reactive nucleophilic sites: a secondary amine and a secondary alcohol. A robust and well-designed protecting group strategy is therefore paramount for achieving regioselective modification and successful synthesis of complex target molecules. This guide provides an in-depth analysis of orthogonal protecting group strategies, offering detailed protocols and the chemical rationale behind experimental choices for researchers in drug development and synthetic chemistry.

The Synthetic Challenge: Achieving Orthogonality

The core challenge in manipulating 4-amino-1-methylpyrrolidin-3-ol lies in differentiating its two functional groups. Direct alkylation, acylation, or coupling reactions will often yield a mixture of N- and O-functionalized products, as well as di-substituted byproducts. To overcome this, chemists employ an orthogonal protection strategy . This powerful concept involves the use of two or more distinct protecting groups that can be removed under specific and mutually exclusive conditions.[2][3][4] For example, one group might be labile to acid, while another is removed only by catalytic hydrogenation or a fluoride source.[] This allows for the selective deprotection and reaction at one site while the other remains masked.[3]

The diagram below illustrates the fundamental challenge presented by the bifunctional nature of the starting material.

G cluster_0 4-Amino-1-methylpyrrolidin-3-ol cluster_1 Reactive Sites mol N_site Secondary Amine (Nucleophilic) mol->N_site Requires Protection O_site Secondary Alcohol (Nucleophilic)

Caption: The bifunctional nature of 4-amino-1-methylpyrrolidin-3-ol.

A successful synthetic strategy hinges on the selection of a protecting group pair that allows for the sequential unmasking of these reactive sites, as depicted in the general workflow below.

workflow start Bifunctional Starting Material protect_A Protect Site A (e.g., Amine) start->protect_A react_B Chemically Modify Free Site B (e.g., Alcohol) protect_A->react_B deprotect_A Selectively Deprotect Site A react_B->deprotect_A react_A Chemically Modify New Free Site A deprotect_A->react_A final Final Product react_A->final

Caption: General workflow of an orthogonal protection strategy.

Key Protecting Groups: A Comparative Overview

The selection of protecting groups is dictated by their stability profile. The most effective strategies for this scaffold involve carbamates for the amine and silyl ethers for the alcohol.

Protecting GroupAbbreviationCommon Introduction ReagentsCleavage ConditionsStability Profile
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH)[]Strong Acid (TFA, HCl)[7][8][9]Stable to base, nucleophiles, and hydrogenation.[8]
Benzyloxycarbonyl Cbz, ZBenzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃)[10][11]Catalytic Hydrogenation (H₂, Pd/C)[7][10]Stable to most acidic and basic conditions.[12]
tert-Butyldimethylsilyl TBDMS, TBSTBDMS-Cl, imidazole, DMF[13][14][15]Fluoride source (TBAF), or strong acid (less common)[13][16]Stable to base and a wide range of non-acidic/non-fluoride reagents.[17]

Strategy A: Acid-Labile Amine Protection (N-Boc)

This is the most common approach, leveraging the high reliability and ease of handling associated with the Boc group. The secondary amine is generally more nucleophilic than the sterically hindered secondary alcohol, allowing for selective initial protection.

Workflow for Strategy A

strategy_A cluster_protection Protection Steps cluster_deprotection Orthogonal Deprotection Pathways start 4-amino-1-methylpyrrolidin-3-ol n_boc 1. N-Boc Protection ((Boc)₂O, NEt₃, DCM) start->n_boc Step 1 o_tbdms 2. O-TBDMS Protection (TBDMS-Cl, Imidazole, DMF) n_boc->o_tbdms Step 2 di_protected Di-Protected Intermediate (N-Boc, O-TBDMS) deprotect_n 3a. N-Deprotection (TFA / DCM) di_protected->deprotect_n  Pathway A deprotect_o 3b. O-Deprotection (TBAF / THF) di_protected->deprotect_o  Pathway B   free_amine Free Amine Product (O-TBDMS protected) deprotect_n->free_amine free_alcohol Free Alcohol Product (N-Boc protected) deprotect_o->free_alcohol

Caption: Orthogonal strategy using N-Boc and O-TBDMS protection.

Protocol 3.1: N-Boc Protection
  • Rationale: Di-tert-butyl dicarbonate is an effective and easily handled electrophile for amine protection. A base like triethylamine (NEt₃) is used to neutralize the acidic byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent inert solvent for this transformation.

  • Procedure:

    • Dissolve 4-amino-1-methylpyrrolidin-3-ol (1.0 eq) in anhydrous DCM (approx. 0.2 M).

    • Add triethylamine (1.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-Boc-4-amino-1-methylpyrrolidin-3-ol.

Protocol 3.2: O-TBDMS Protection of N-Boc Intermediate
  • Rationale: Tert-butyldimethylsilyl chloride (TBDMSCl) is used to form a robust silyl ether. Imidazole acts as both a base and a catalyst, activating the silyl chloride for reaction with the alcohol. Anhydrous DMF is the solvent of choice due to its ability to dissolve all reactants.[13]

  • Procedure:

    • Dissolve N-Boc-4-amino-1-methylpyrrolidin-3-ol (1.0 eq) in anhydrous DMF (approx. 0.5 M) under an inert atmosphere (e.g., Argon).

    • Add imidazole (2.0 eq) to the solution and stir until dissolved.

    • Add TBDMSCl (1.2 eq) portion-wise at room temperature.

    • Stir the reaction for 12-24 hours, monitoring by TLC.[13] For this hindered secondary alcohol, gentle heating (40-50 °C) may be required to drive the reaction to completion.[13]

    • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic extracts with water and then brine to remove DMF and imidazole.[13]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography to yield the di-protected product.

Protocol 3.3a: Selective N-Boc Deprotection (Pathway A)
  • Rationale: The Boc group is highly susceptible to acid-catalyzed cleavage, which proceeds via the formation of a stable tert-butyl cation.[8] Trifluoroacetic acid (TFA) in DCM is a standard, highly effective condition that leaves the TBDMS ether completely intact.[7][14]

  • Procedure:

    • Dissolve the di-protected intermediate (1.0 eq) in anhydrous DCM (0.1-0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (5-10 eq, typically a 25-50% v/v solution in DCM) dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1-3 hours.

    • Monitor starting material consumption by TLC or LC-MS.[8]

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

    • The resulting amine salt can be used directly or neutralized by partitioning between a base (e.g., saturated NaHCO₃ or 1M NaOH) and an organic solvent (e.g., ethyl acetate) to obtain the free amine.

Protocol 3.3b: Selective O-TBDMS Deprotection (Pathway B)
  • Rationale: The high affinity of fluoride for silicon is exploited for the selective cleavage of silyl ethers. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose and provides mild conditions that do not affect the acid-labile Boc group.[13][16]

  • Procedure:

    • Dissolve the di-protected intermediate (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere.

    • Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC.[13]

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[13]

    • Purify by flash column chromatography to yield the free alcohol.

Strategy B: Hydrogenolysis-Labile Amine Protection (N-Cbz)

An alternative orthogonal strategy employs the benzyloxycarbonyl (Cbz) group. This is particularly useful if the synthetic route requires strongly acidic conditions where a Boc group would be cleaved, but is tolerant of catalytic hydrogenation.

Protocol 4.1: N-Cbz Protection
  • Rationale: Benzyl chloroformate reacts readily with amines in the presence of a mild base to form the stable Cbz carbamate. An aqueous bicarbonate solution maintains the optimal pH (8-10) for the reaction and neutralizes the HCl byproduct.[11]

  • Procedure:

    • Dissolve 4-amino-1-methylpyrrolidin-3-ol (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).

    • Add sodium bicarbonate (NaHCO₃, 2.5 eq) and cool the mixture to 0 °C.

    • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir vigorously at 0 °C for 1 hour, then at room temperature for 4-6 hours.

    • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

The subsequent O-TBDMS protection would follow Protocol 3.2.

Protocol 4.2: Selective N-Cbz Deprotection
  • Rationale: The Cbz group is readily cleaved by hydrogenolysis.[10] Palladium on carbon (Pd/C) catalyzes the cleavage of the benzylic C-O bond by hydrogen gas, releasing the free amine, toluene, and carbon dioxide as byproducts. These conditions are exceptionally mild and orthogonal to most other protecting groups, including TBDMS ethers.[7]

  • Procedure:

    • Dissolve the N-Cbz, O-TBDMS protected intermediate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

    • Purge the reaction flask with hydrogen gas (or use a balloon filled with H₂) and stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete in 2-12 hours.

    • Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion

The successful synthesis and derivatization of 4-amino-1-methylpyrrolidin-3-ol is critically dependent on the logical application of an orthogonal protecting group strategy. The N-Boc/O-TBDMS combination offers a versatile and widely applicable route, allowing for selective deprotection under acidic or fluoride-mediated conditions, respectively. For syntheses requiring robustness to acid, the N-Cbz/O-TBDMS pair provides an excellent alternative, with the Cbz group being selectively removed by mild catalytic hydrogenation. The choice of strategy must be tailored to the specific demands of the overall synthetic plan, taking into account the stability of all functional groups present in the molecule at each step.

References

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Novel nucleoside analogs tethered on (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. Accessed on March 7, 2024. Available at: [Link]

  • Selective protection of secondary alcohols by using formic acid as a mild and efficient deprotection reagent for primary TBDMS ethers-Supporting Information. ResearchGate. Available at: [Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry. Available at: [Link]

  • A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate. Available at: [Link]

  • TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • tert-Butyldiphenylsilyl. Wikipedia. Available at: [Link]

  • Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]

  • Orthogonal Protection Definition. Fiveable. Available at: [Link]

  • Desymmetrization of meso-Pyrrolidines via Oxoammonium-Catalyzed Enantioselective Hydride Transfer. ACS Publications. Available at: [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase. ResearchGate. Available at: [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents.
  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. ResearchGate. Available at: [Link]

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  • (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

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  • Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

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Application Notes & Protocols: The Strategic Role of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol in the Design of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry

The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, is a cornerstone in modern drug discovery.[1][2] Its prevalence in FDA-approved drugs and natural products stems from its unique combination of properties.[3][4] The non-planar, sp³-hybridized nature of the pyrrolidine scaffold allows for a three-dimensional exploration of chemical space, a critical factor for achieving high-affinity and selective interactions with complex biological targets like enzyme active sites.[1] Furthermore, the pyrrolidine motif can enhance aqueous solubility and introduce favorable pharmacokinetic properties into a drug candidate.[5]

Within this important class of compounds, (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol stands out as a particularly valuable chiral building block. Its defined stereochemistry and densely functionalized core—featuring a secondary amine within the ring, a primary amine, and a hydroxyl group—provide multiple "handles" for synthetic elaboration. This allows medicinal chemists to systematically build and orient pharmacophoric elements to precisely engage with enzyme binding pockets, leading to the development of potent and selective inhibitors for a range of enzyme classes, including proteases and glycosidases.[6][7]

Causality Behind Experimental Choices: Why (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol?

The selection of a specific scaffold in a drug discovery campaign is a deliberate choice driven by its inherent chemical and structural advantages. The utility of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol is rooted in the following key principles:

  • Stereochemical Control for Specificity: Enzymes are chiral macromolecules. The specific (3R,4S) configuration of this building block is critical for establishing precise, high-affinity interactions within an enzyme's active site. The fixed spatial arrangement of the amino and hydroxyl groups dictates how appended functionalities are presented to target residues, often leading to significant differences in potency between stereoisomers.[1]

  • Versatile Functional Groups for SAR Exploration: The primary amine (at C4) and the hydroxyl group (at C3) are ideal points for synthetic diversification. They allow for the facile introduction of a wide array of chemical moieties through robust reactions like amide coupling, sulfonamide formation, and etherification. This enables a systematic Structure-Activity Relationship (SAR) exploration to optimize inhibitor potency and selectivity.[5][8] For instance, in the development of Beta-secretase 1 (BACE1) inhibitors, derivatization at the amino group was crucial for improving efficacy.[9]

  • The N-Methyl Group and Physicochemical Properties: The N-methyl group modifies the basicity of the ring nitrogen compared to a secondary amine, which can influence the compound's overall pKa, cell permeability, and metabolic stability. The nitrogen atom can still act as a hydrogen bond acceptor, contributing to target engagement.[5]

Synthesis of the Pyrrolidine Core: A Representative Protocol

The synthesis of chiral aminopyrrolidinols often starts from readily available chiral precursors, such as amino acids, to establish the desired stereochemistry. A divergent route starting from trans-4-hydroxy-L-proline is a common strategy to access various diastereoisomers of amino-hydroxy-pyrrolidines.[7] The final N-methylation can be achieved via reductive amination.

Protocol 1: Synthesis of (3R)-1-Methylpyrrolidin-3-ol (Illustrative of N-Methylation)

This protocol illustrates a common industrial method for the N-methylation of a pyrrolidinol, a key step in arriving at the target scaffold.[10][11]

  • Charging the Reactor: In a suitable hydrogenation reactor, mix (3R)-pyrrolidin-3-ol (60.0 g), paraformaldehyde (23.4 g, 1.05 equivalents), methanol (300.0 g), and 5% platinum on carbon catalyst (3.7 g, water-containing).

  • Hydrogenation: Pressurize the reactor with hydrogen to 0.4-0.5 MPa.

  • Reaction: Stir the mixture at 20°C. Monitor the reaction progress by gas chromatography for the disappearance of the starting material, (3R)-pyrrolidin-3-ol. The reaction is typically complete within 6-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen).

  • Filtration: Remove the platinum catalyst by filtration. Wash the catalyst cake with methanol (60.0 g).

  • Concentration: Combine the filtrate and the methanol washings and concentrate the solution under reduced pressure.

  • Solvent Exchange & Distillation: Add toluene (60.0 g) to the concentrate and re-concentrate under reduced pressure to give a crude oil. Purify the oil by distillation to yield (3R)-1-methylpyrrolidin-3-ol. Expected yields are typically high, in the range of 86-89%, with purities exceeding 96%.[11]

Diagram 1: General Synthetic Workflow for N-Methylation

Start (3R)-Pyrrolidin-3-ol Reaction Reductive Amination Start->Reaction Reagents Paraformaldehyde, H₂ Gas, 5% Pt/C, Methanol, 20°C Reagents->Reaction Filtration Filtration to remove Pt/C Reaction->Filtration Concentration Concentration under vacuum Filtration->Concentration Distillation Distillation Concentration->Distillation Product (3R)-1-Methylpyrrolidin-3-ol Distillation->Product

Caption: Workflow for N-methylation of a pyrrolidinol precursor.

Application in Enzyme Inhibitor Synthesis: A BACE1 Inhibitor Case Study

BACE1 is a key aspartyl protease in the amyloidogenic pathway implicated in Alzheimer's disease. Derivatives of (3S,4S)-4-aminopyrrolidine-3-ol have been successfully developed as potent BACE1 inhibitors.[9] The synthesis involves coupling a suitable biaryl or other aromatic fragment to the C4-amino group of the pyrrolidine scaffold.

Protocol 2: General Procedure for Amide Coupling to the Pyrrolidine Scaffold

This protocol describes the synthesis of a (3S,4S)-4-aminopyrrolidine-3-ol derivative, a key step in creating a library of potential BACE1 inhibitors.[9]

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid building block (1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activating Agent: Add a peptide coupling agent, for example, HATU (1.2 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Scaffold Addition: Add a solution of the (3S,4S)-4-aminopyrrolidine-3-ol derivative (1.0 equivalent) in the same solvent to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Quenching & Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.

  • Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide-coupled inhibitor.

Diagram 2: Experimental Workflow for Inhibitor Synthesis

cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Purification CarboxylicAcid Carboxylic Acid (Ar-COOH) ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster 15 min, RT CouplingAgent HATU, DIPEA in DCM CouplingAgent->ActivatedEster Reaction Amide Bond Formation ActivatedEster->Reaction Pyrrolidine (3S,4S)-4-aminopyrrolidine-3-ol derivative Pyrrolidine->Reaction Quench Quench (NaHCO₃) & Extract (EtOAc) Reaction->Quench 2-12h, RT Purify Silica Gel Chromatography Quench->Purify FinalProduct Purified Inhibitor Purify->FinalProduct

Caption: Workflow for amide coupling to the pyrrolidine scaffold.

Data Presentation: Structure-Activity Relationship (SAR) of Pyrrolidine-Based Inhibitors

The true power of using a versatile scaffold like (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol is demonstrated through systematic SAR studies. By modifying the groups attached to the core, researchers can fine-tune the inhibitor's properties.

Table 1: Inhibitory Activity of Pyrrolidine-Based Enzyme Inhibitors

Inhibitor ClassScaffoldTarget EnzymeRepresentative IC₅₀SelectivityReference
BACE1 Inhibitors (3S,4S)-4-Aminopyrrolidine-3-olBACE10.05 µM - 1.7 µM (cell-based)High selectivity over BACE2 and Cathepsin D[9]
Renin Inhibitors (3S,4S)-Disubstituted PyrrolidineReninPronounced increase in potency over initial hitsNot specified[12]
MMP Inhibitors 3-Mercapto-4-sulfonamido-pyrrolidineMMP-2, MMP-13, MMP-142 nM - 60 nMSelective for deep-pocket MMPs over shallow-pocket ones[13]
α-L-Rhamnosidase Inhibitors Poly-substituted Pyrrolidineα-L-RhamnosidaseKᵢ = 0.24 µMPotent and selective[14][15]
β-Galactosidase Inhibitors 3-Amino-4-hydroxy-pyrrolidineβ-GalactosidaseModerate inhibitionNot specified[7]

IC₅₀/Kᵢ values are representative examples from the class to illustrate potency.

Mechanism of Action: The Scaffold in the Active Site

The pyrrolidine core serves as a rigid framework to orient the pharmacophoric groups into the enzyme's active site. In the case of aspartyl proteases like BACE1, the inhibitor is designed to mimic the transition state of the natural substrate. The appended functionalities form key interactions, such as hydrogen bonds, with the catalytic aspartate residues (e.g., Asp32 and Asp228 in BACE1) and other residues in the S1, S2, etc., binding pockets. The hydroxyl group on the pyrrolidine ring can also participate in hydrogen bonding, further anchoring the inhibitor in the active site and contributing to its potency.

Diagram 3: Conceptual Model of Enzyme Inhibition

Caption: Inhibitor scaffold orienting functional groups in an active site.

Conclusion and Future Perspectives

(3R,4S)-4-Amino-1-methylpyrrolidin-3-ol and its close analogs are powerful and validated building blocks for the synthesis of enzyme inhibitors. The inherent stereochemistry and versatile functional handles provide a robust platform for generating libraries of compounds for screening and lead optimization. The successful application of this scaffold in developing inhibitors for diverse enzymes like BACE1, renin, and various metalloproteinases underscores its privileged status in medicinal chemistry.

Future work will likely focus on expanding the diversity of chemical groups attached to this core, exploring its application against new enzyme targets, and employing advanced synthetic methodologies to further streamline the drug development process. The continued use of this scaffold is certain to yield novel and impactful therapeutic candidates.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Molecules. [Link]

  • Discovery of pyrrolidine-based β-secretase inhibitors: lead advancement through conformational design for maintenance of ligand binding efficiency . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology . Frontiers in Chemistry. [Link]

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol . ResearchGate. [Link]

  • Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors . Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Nitrone-derived Pyrrolidine Scaffolds and Their Combinatorial Libraries to Develop Selective α-l-Rhamnosidase Inhibitors . Chemistry – An Asian Journal. [Link]

  • Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core . Journal of Medicinal Chemistry. [Link]

  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities . ResearchGate. [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities . Scientific Reports. [Link]

  • 3,4-Dihydroxypyrrolidine as Glycosidase Inhibitor . ResearchGate. [Link]

  • Synthesis of Nitrone‐derived Pyrrolidine Scaffolds and Their Combinatorial Libraries to Develop Selective α‐l‐Rhamnosidase Inhibitors . ResearchGate. [Link]

  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . Molecules. [Link]

  • trans-(3S,4S)-Disubstituted pyrrolidines as inhibitors of the human aspartyl protease renin. Part I: prime site exploration using an amino linker . Bioorganic & Medicinal Chemistry Letters. [Link]

  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL . European Patent Office. [Link]

  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors . ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Chiral Synthon Resolution & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: Isolation of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

System Overview & Mechanistic Context

The chiral building block (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol is a highly versatile trans-amino alcohol synthon utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including non-steroidal mineralocorticoid receptor antagonists and advanced antibacterial agents[1][2].

Due to the presence of both a secondary hydroxyl group and a primary amine on an N-methylated pyrrolidine ring, this molecule presents unique purification challenges. The inherent basicity and polarity of the diamine system often lead to severe peak tailing in traditional liquid chromatography, while the conformational flexibility of the pyrrolidine ring complicates classical diastereomeric crystallization. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize the chiral resolution of this critical intermediate.

Purification Decision Matrix

PurificationWorkflow Start Racemic trans-4-Amino- 1-methylpyrrolidin-3-ol ScaleCheck What is the target purification scale? Start->ScaleCheck PrepSFC Preparative SFC (Chiralpak AD-H, CO2/MeOH) ScaleCheck->PrepSFC < 100g (Discovery) SaltRes Classical Salt Resolution (L-(+)-Tartaric Acid) ScaleCheck->SaltRes > 100g (Process) CheckEE Chiral HPLC Analysis (Check ee%) PrepSFC->CheckEE SaltRes->CheckEE Success (3R,4S)-Diastereomer (>99% ee) CheckEE->Success > 99% ee Recryst Iterative Recrystallization (MeOH/H2O) CheckEE->Recryst < 99% ee Recryst->CheckEE Re-analyze

Decision workflow for the chiral purification of 4-amino-1-methylpyrrolidin-3-ol diastereomers.

Troubleshooting & FAQs

Q1: I am trying to resolve the racemic trans-mixture using classical crystallization, but my diastereomeric excess (de%) is consistently below 60%. What is causing this? A: Low diastereomeric excess in the resolution of chiral amino alcohols is typically caused by kinetic trapping during rapid precipitation. When using resolving agents like L-(+)-tartaric acid or camphorsulfonic acid[3], the rigid dicarboxylic acid structure forms a hydrogen-bonded network with the trans-amino alcohol. If the cooling ramp is too fast (>0.5°C/min), the more soluble (3S,4R)-diastereomeric salt co-precipitates. Fix: Transition from kinetic to thermodynamic control. Heat your solvent mixture (typically 9:1 Ethanol:Water) to reflux, ensure complete dissolution, and implement a controlled cooling ramp of 0.1°C/min down to 20°C. Seed the solution with pure (3R,4S)-tartrate salt at the point of supersaturation (usually around 45°C) to template the correct crystal lattice.

Q2: When should our lab transition from classical salt resolution to Preparative Supercritical Fluid Chromatography (SFC)? A: Transition to Preparative SFC when you are operating at the discovery scale (<100g) and require rapid turnaround times without the need for extensive solvent screening. SFC is vastly superior for polar amino alcohols because supercritical CO₂ possesses high diffusivity and low viscosity, allowing for high flow rates without the extreme backpressure seen in HPLC[4][5]. Furthermore, SFC minimizes the use of toxic organic solvents and eliminates the need for a subsequent free-basing step required by salt resolution.

Q3: During Preparative SFC, I am observing severe peak tailing and poor baseline resolution between the (3R,4S) and (3S,4R) enantiomers. How can I sharpen the peaks? A: Peak tailing for 4-amino-1-methylpyrrolidin-3-ol is caused by secondary interactions between the primary/tertiary amines of the molecule and the free silanol groups on the chiral stationary phase (e.g., Chiralpak AD-H). Fix: Introduce a basic additive to your co-solvent. Adding 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to the Methanol co-solvent will dynamically mask the acidic silanol sites on the column, drastically sharpening the peaks and improving the resolution factor (


)[5].

Q4: After successful salt resolution, I am losing yield during the free-basing step. How do I efficiently recover the free amino alcohol? A: The target compound is highly water-soluble due to its low molecular weight, hydroxyl group, and two amine functionalities. Standard aqueous extraction (e.g., NaOH/Dichloromethane) leads to massive yield loss in the aqueous layer. Fix: Avoid aqueous workup entirely. Suspend the diastereomeric salt in anhydrous methanol and add a stoichiometric equivalent of a strong basic resin (e.g., Amberlyst A26 OH-form) or use sodium methoxide. Filter the resin/precipitated salts, and concentrate the filtrate in vacuo to recover the free base quantitatively.

Validated Experimental Protocols

Protocol A: Diastereomeric Salt Resolution via L-(+)-Tartaric Acid

This protocol is self-validating: the success of step 3 is visually confirmed by the morphology of the crystals (needles vs. amorphous powder).

  • Salt Formation: In a 1L jacketed reactor, dissolve 50.0 g (0.43 mol) of racemic trans-4-amino-1-methylpyrrolidin-3-ol in 400 mL of absolute ethanol.

  • Acid Addition: In a separate flask, dissolve 64.5 g (0.43 mol, 1.0 eq) of L-(+)-tartaric acid in 100 mL of deionized water. Add the aqueous acid solution dropwise to the reactor at 60°C over 30 minutes.

  • Thermodynamic Crystallization: Heat the mixture to 75°C until a clear, homogeneous solution is achieved. Program the reactor to cool at a rate of 0.1°C/min. At 45°C, add 50 mg of enantiopure (3R,4S)-tartrate seed crystals.

  • Isolation: Allow the mixture to stir at 20°C for 12 hours. Filter the resulting white needle-like crystals through a sintered glass funnel. Wash the filter cake with 50 mL of cold ethanol (5°C).

  • Validation: Dry the crystals under vacuum at 40°C. Analyze a 5 mg sample via Chiral HPLC to confirm the diastereomeric ratio. If the ee is <99%, repeat steps 1-4 using the isolated salt and a 9:1 EtOH:H₂O solvent system.

Protocol B: Preparative SFC Separation

Designed for rapid isolation utilizing chiral stationary phases[4][5].

  • Sample Preparation: Dissolve 10.0 g of the racemic free base in 100 mL of Methanol (100 mg/mL). Ensure the solution is filtered through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Equilibration: Mount a Chiralpak AD-H column (20 x 250 mm, 5 µm) onto the Preparative SFC system. Equilibrate the system with Supercritical CO₂ / Methanol (containing 0.2% DEA) at an 85:15 ratio.

  • Operational Parameters:

    • Flow Rate: 60 g/min

    • Back Pressure (BPR): 120 bar

    • Column Temperature: 35°C

    • Detection: UV at 210 nm

  • Injection & Fractionation: Perform stacked injections of 0.5 mL (50 mg per injection) every 4.5 minutes. The (3R,4S) enantiomer typically elutes second on an amylose-based stationary phase under these conditions.

  • Recovery: Evaporate the collected fractions using a rotary evaporator with the water bath set to 30°C (to prevent thermal degradation of the pyrrolidine ring) to yield the pure (3R,4S)-4-amino-1-methylpyrrolidin-3-ol.

Performance Data Comparison

The following table summarizes the operational metrics for the two primary purification strategies to assist in process selection:

Purification MethodOptimal ScaleTypical YieldEnantiomeric Purity (ee)Cycle TimeSolvent Consumption (per 100g)
Classical Salt Resolution (L-Tartaric Acid)> 100g to Kilo-scale35 - 42% (max 50%)95 - 99% (after 1 recrystallization)48 - 72 Hours~1.5 L (EtOH/H₂O)
Preparative SFC (Chiralpak AD-H)1g to 100g45 - 48% (max 50%)> 99.5% (Single pass)8 - 12 Hours~3.0 L (Methanol/CO₂)

References

  • Title: CN101903377A - 6H-二苯并[b,e]氧杂环庚烷衍生的非类固醇矿皮质激素受体拮抗剂 (6H-Dibenzo[b,e]oxepine-derived non-steroidal mineralocorticoid receptor antagonists)
  • Title: CN1059144A - 新的三环化合物或其盐、制备它们的方法和含有它们的抗菌剂 (New tricyclic compounds or salts thereof, methods for preparing them and antibacterial agents containing them)
  • Title: Chromatographic Analysis Source: Scribd URL
  • Title: WO2011017578A1 - Sphingosine-1-phosphate receptor agonists Source: Google Patents URL
  • Title: (2R)

Sources

Technical Support Center: Optimization of Pyrrolidine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the pyrrolidine ring, a crucial scaffold in numerous natural products and pharmaceuticals, can present a variety of challenges.[1][2] This technical support center provides a comprehensive guide to troubleshooting common issues and answering frequently asked questions related to the optimization of reaction conditions for pyrrolidine ring formation.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to help you navigate and resolve specific problems you may encounter during your pyrrolidine synthesis experiments.

Issue 1: Low or No Product Yield

  • Question: My reaction to form a substituted pyrrolidine is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields are a frequent challenge in pyrrolidine synthesis and can stem from several factors. A systematic approach is necessary to diagnose the root cause.[3][4]

    • Incomplete Reaction: The reaction may not be proceeding to completion.

      • Troubleshooting:

        • Reaction Time & Temperature: The reaction might require more time or a different temperature to proceed efficiently. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4] Some reactions may benefit from elevated temperatures, while others, particularly those involving sensitive reagents, might require cooling to minimize side reactions.[5][6]

        • Reagent Stoichiometry: Incorrect stoichiometry can lead to an incomplete reaction. Carefully verify the amounts of all reactants. In some cases, using a slight excess of one reagent can drive the reaction to completion.[7]

        • Catalyst Activity: If you are using a catalyst, ensure it is active and has not decomposed.[4] The catalyst loading might also need optimization; both too low and too high concentrations can be detrimental.[6]

    • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target pyrrolidine.

      • Troubleshooting:

        • Identify Byproducts: Whenever possible, isolate and characterize the major side products. Understanding their structure can provide valuable clues about the competing reaction pathways.

        • Temperature Control: Many side reactions are more prevalent at higher temperatures. Lowering the reaction temperature can sometimes suppress the formation of these byproducts.[5]

        • pH Control: For certain reactions, like the Paal-Knorr synthesis, maintaining a neutral or weakly acidic pH is critical to prevent the formation of furan byproducts.[7]

        • Protecting Groups: If your starting materials have multiple reactive sites, consider using protecting groups to selectively block certain functional groups and prevent unwanted side reactions.[7]

    • Reagent Quality and Stability:

      • Troubleshooting:

        • Purity: Ensure that all starting materials and solvents are of high purity and are dry, as moisture can interfere with many reactions.[6]

        • Stability: Verify the stability of your reagents under the reaction conditions. Some compounds may decompose at elevated temperatures or in the presence of certain catalysts.[4]

    • Work-up and Purification Issues:

      • Troubleshooting:

        • Extraction: The desired product might be partially soluble in the aqueous layer during work-up, leading to losses. Perform multiple extractions with a suitable organic solvent to ensure complete recovery.[5]

        • Purification Method: The chosen purification method (e.g., column chromatography, distillation) may not be optimal, leading to product loss.[7]

Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

  • Question: My reaction is producing a mixture of stereoisomers, and I need to improve the selectivity for the desired isomer. What factors should I investigate?

  • Answer: Achieving high stereoselectivity is often a primary goal in the synthesis of complex pyrrolidines. Several factors can influence the stereochemical outcome of a reaction.

    • Catalyst and Ligand Choice: In catalytic asymmetric reactions, the choice of the chiral catalyst or ligand is paramount.

      • Troubleshooting:

        • Screening: Screen a library of chiral ligands or catalysts with varying steric and electronic properties.[4][6] Even subtle modifications to the catalyst structure can significantly impact selectivity.[4]

        • Metal-to-Ligand Ratio: For metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand is critical and should be optimized.[6]

    • Reaction Temperature: The reaction temperature can influence the energy difference between the diastereomeric transition states.

      • Troubleshooting:

        • Lowering Temperature: In many cases, running the reaction at a lower temperature enhances stereoselectivity, although it may require longer reaction times.[4][6]

    • Solvent Effects: The solvent can play a crucial role in stabilizing transition states and influencing the stereochemical outcome.

      • Troubleshooting:

        • Solvent Screening: Experiment with a range of solvents with different polarities and coordinating abilities.

    • Substrate Control: The structure of the starting materials can have a significant impact on stereoselectivity.

      • Troubleshooting:

        • Steric and Electronic Effects: Modifying substituents on the substrates can influence the facial selectivity of the reaction.[3]

Issue 3: Formation of Common Side Products

  • Question: I am observing the formation of specific, recurring side products in my pyrrolidine synthesis. How can I minimize them?

  • Answer: Understanding and addressing the formation of common side products is key to optimizing your reaction.

    • Furan Byproducts in Paal-Knorr Synthesis:

      • Cause: This is a common side reaction, particularly under strongly acidic conditions.[7]

      • Solution: Maintain a neutral or weakly acidic pH. If an acid catalyst is necessary, use a weak acid like acetic acid instead of strong mineral acids.[7]

    • Over-alkylation in N-Substituted Pyrrolidine Synthesis:

      • Cause: The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to further alkylation.[7]

      • Solution:

        • Control Stoichiometry: Use a significant excess of the amine relative to the alkylating agent.[7]

        • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[7]

        • Lower Temperature: Reducing the reaction temperature can sometimes improve selectivity.[7]

    • Elimination Products:

      • Cause: Competing elimination reactions can occur, especially at higher temperatures.[5]

      • Solution: Optimize the reaction temperature and time to favor the desired nucleophilic substitution over elimination.[5]

    • Hydrolysis of Acylating Agents:

      • Cause: In reactions involving acyl chlorides, for example, hydrolysis to the corresponding carboxylic acid can be a significant side reaction if water is present.[8]

      • Solution: Use anhydrous solvents and reagents. During work-up, a wash with a mild aqueous base can remove the acidic byproduct.[8]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of the pyrrolidine ring.

  • Q1: What are the most common strategies for synthesizing the pyrrolidine ring?

    • A1: The primary approaches involve either the cyclization of acyclic precursors or the functionalization of a pre-existing pyrrolidine ring.[3] Key cyclization strategies include:

      • [3+2] Cycloaddition Reactions: This highly efficient method often involves the reaction of an azomethine ylide with an alkene or alkyne.[3]

      • Intramolecular Cyclization: This involves the cyclization of an amine onto an electrophilic center within the same molecule.[3]

      • Reductive Amination: A direct route can be achieved through the reductive amination of a 1,4-dicarbonyl compound with an amine.[3]

      • Transition Metal-Catalyzed Reactions: Modern methods like C-H amination offer high atom economy.[3]

  • Q2: How does the choice of solvent affect the reaction?

    • A2: The solvent can have a profound impact on reaction rates, yields, and selectivity. Polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of reactants.[5] In some cases, the solvent can influence the nucleophilicity of the reacting species.[9] It is often beneficial to screen a range of solvents to find the optimal conditions for a specific transformation.

  • Q3: What role does temperature play in optimizing the reaction?

    • A3: Temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to the formation of side products or decomposition of starting materials.[5][10] Conversely, lower temperatures can improve selectivity but may result in longer reaction times.[6][11] The optimal temperature is a balance between reaction rate and selectivity and must be determined empirically for each specific reaction.

  • Q4: How can I effectively monitor the progress of my reaction?

    • A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of products.[5] For more quantitative analysis, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Experimental Protocols & Data

Protocol: General Procedure for a [3+2] Cycloaddition Reaction

This protocol provides a general guideline for a [3+2] cycloaddition reaction to form a substituted pyrrolidine. The specific reagents, catalyst, solvent, and temperature will need to be optimized for your particular substrates.

  • To a round-bottomed flask, add the starting imine or aldehyde/amine precursor (1.0 mmol), the dipolarophile (1.2 mmol), and the chosen solvent (5 mL).

  • If a catalyst is used, add the appropriate amount (e.g., 1-10 mol%).

  • Stir the mixture at the desired temperature (this could range from 0 °C to reflux, depending on the specific reaction).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction (if necessary) and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Effect of Solvent on a Hypothetical Pyrrolidine Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane252445
2Toluene801275
3Acetonitrile601862
4Tetrahydrofuran651658
5Dimethylformamide80885

Note: This data is illustrative and the optimal solvent will vary depending on the specific reaction.

Visualization of Key Concepts

Diagram 1: General Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->check_conditions monitor_reaction Monitor Reaction by TLC/LC-MS check_reagents->monitor_reaction If reagents are confirmed check_conditions->monitor_reaction side_reactions Identify Side Products check_conditions->side_reactions If conditions are optimized monitor_reaction->check_conditions Incomplete reaction monitor_reaction->side_reactions side_reactions->check_conditions Minimize byproducts workup Optimize Work-up & Purification side_reactions->workup success Improved Yield workup->success

Caption: A systematic workflow for troubleshooting low-yield pyrrolidine synthesis.

Diagram 2: Factors Influencing Stereoselectivity

Stereoselectivity_Factors Stereoselectivity Stereoselectivity Catalyst Catalyst/Ligand Catalyst->Stereoselectivity Temperature Temperature Temperature->Stereoselectivity Solvent Solvent Solvent->Stereoselectivity Substrate Substrate Structure Substrate->Stereoselectivity

Caption: Key experimental factors that influence the stereochemical outcome of pyrrolidine synthesis.

References

  • Benchchem. Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
  • Benchchem. Optimization of reaction conditions for stereoselective pyrrolidine synthesis.
  • Benchchem. Common side reactions in the synthesis of substituted pyrrolidines.
  • Benchchem. Preventing side reactions in pyrrolidine synthesis.
  • Wikipedia. Pyrrolidine.
  • Benchchem. Technical Support Center: Stereoselective Synthesis of Pyrrolidines.
  • Benchchem.
  • RSC Publishing.
  • ACS Publications.
  • Beilstein Journal of Organic Chemistry. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • Google P
  • ACS Publications. Desymmetrization of meso-Pyrrolidines via Oxoammonium-Catalyzed Enantioselective Hydride Transfer.
  • Benchchem. Identifying and minimizing side reactions in 1-Benzoylpyrrolidine synthesis.
  • PMC.
  • RSC Publishing. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • PMC. Pyrrolidine synthesis via ring contraction of pyridines.

Sources

Technical Support Center: N-Alkylation of 4-Aminopyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: N-ALK-PYR-004 Subject: Troubleshooting Regioselectivity, Over-Alkylation, and Purification[1]

Tier 1: Diagnostic & Triage[1]

User Query: "I am trying to alkylate 4-aminopyrrolidin-3-ol, but I am getting a complex mixture of products. My yields are low, and I see multiple spots on TLC. What is going wrong?"

Scientist Response: The scaffold 4-aminopyrrolidin-3-ol presents a classic "nucleophilic triangle" challenge. You have three competing nucleophiles: the secondary ring amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), the primary exocyclic amine (

), and the secondary alcohol (

).

Your "complex mixture" is likely a combination of:

  • Regioisomers: Competition between

    
     and 
    
    
    
    .
  • Polyalkylation: Formation of quaternary ammonium salts (especially at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • O-Alkylation: Occurs if strong bases (e.g., NaH) are used.[2][3]

Use the following decision matrix to identify your specific failure mode:

ObservationLikely CauseRecommended Fix
Product is very polar/water soluble Quaternary ammonium salt formation (Over-alkylation).[2]Switch to Reductive Amination or control stoichiometry strictly.
Mixture of two mono-alkylated products Poor regioselectivity between ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

and

.
Use Protecting Groups (Boc/Cbz) to mask the non-target amine.
Loss of Stereochemistry ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

inversion or racemization via aziridinium intermediate.
Verify leaving group; switch to Boron-chelation methods.
Low Yield with Alkyl Halides Elimination of alkyl halide (E2) or poor nucleophilicity due to H-bonding.Change base to non-nucleophilic (DIPEA) or use Reductive Amination .

Tier 2: Advanced Protocols & Solutions

Scenario A: Selective Alkylation of the Ring Nitrogen ( )

The Challenge: The ring nitrogen is generally more nucleophilic (secondary amine, pKa ~10.5-11.0) than the exocyclic primary amine (pKa ~9.5-10.0), but the difference is often insufficient for clean selectivity with highly reactive alkyl halides.[2]

Protocol 1: The "Direct Control" Method (Low Temp)

  • Mechanism: Kinetic control exploits the higher nucleophilicity of the secondary amine.

  • Reagents: 1.0 eq Substrate, 0.9 eq Alkyl Bromide, 1.1 eq

    
     or DIPEA.
    
  • Solvent: DMF or MeCN (Polar aprotic promotes

    
    ).
    
  • Conditions:

    
     to 
    
    
    
    .
  • Critical Step: Add the alkyl halide dropwise over 1 hour. A "dump" addition guarantees over-alkylation.

Protocol 2: Reductive Amination (The "Gold Standard") If your alkyl group can be derived from an aldehyde/ketone, this is superior to direct alkylation.[2]

  • Reagents: 1.0 eq Substrate, 1.1 eq Aldehyde, 1.5 eq

    
    .
    
  • Solvent: DCE or DCM.

  • Why it works: Imine formation is reversible. The secondary amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) forms an iminium ion which is reduced faster than the primary amine's imine in many cases, or sterics can be leveraged. Note: If ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    is primary, it will also react. For strict
    
    
    selectivity, protect
    
    
    as a Boc-carbamate first.
Scenario B: Selective Alkylation of the Exocyclic Amine ( )

The Challenge: You are fighting thermodynamics. The ring nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) wants to react first. You must  block 

.

Protocol 3: The Protection-Deprotection Strategy

  • Protection: Treat with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (0.9 eq) in DCM/NaOH. The secondary ring amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    ) reacts faster with anhydrides/carbonates than the hindered primary amine close to the OH group. Isolate the N1-Boc intermediate.
  • Alkylation: React the N1-Boc intermediate with your alkyl halide/aldehyde.

  • Deprotection: TFA/DCM or HCl/Dioxane to remove the Boc group.

Scenario C: Simultaneous Protection/Activation (The 9-BBN Method)

For 1,3-amino alcohols, boron chelation can lock the conformation and activate specific sites.[1]

Protocol 4: 9-BBN Chelation

  • Concept: 9-BBN forms a complex with the amine and alcohol, preventing over-alkylation and directing reaction to the amine.[4]

  • Reference: Bar-Haim & Kol (2004) demonstrated this for 3-amino alcohols.[2][4]

  • Workflow:

    • Mix Amino-alcohol + 9-BBN dimer (reflux in THF).

    • Add Base (KHMDS) + Alkyl Halide.[2]

    • Workup with Ethanolamine to break the boron complex.

Tier 3: Deep Dive & Visualization

Mechanistic Pathway & Competition

The following diagram illustrates the kinetic competition during alkylation. Note the Aziridinium Trap : The neighboring -OH or -NH2 groups can displace the leaving group intramolecularly, leading to scrambling of stereochemistry.

ReactionPathways Start 4-aminopyrrolidin-3-ol Rxn_N1 Path A: N1-Alkylation (Ring Nitrogen) Start->Rxn_N1 Fastest (Kinetic) Rxn_N4 Path B: N4-Alkylation (Exocyclic Amine) Start->Rxn_N4 Slower Rxn_O3 Path C: O-Alkylation (Requires Strong Base) Start->Rxn_O3 Rare (unless NaH used) Quat Quaternary Salt (Over-Alkylation) Rxn_N1->Quat Excess Alkyl Halide Aziridine Aziridinium Intermediate (Stereo Scrambling) Rxn_N1->Aziridine Intramolecular Displacement Rxn_N4->Quat Excess Alkyl Halide

Figure 1: Kinetic competition pathways.[2] Path A (Ring N) is dominant but prone to over-alkylation.[2]

Workflow Decision Tree

Use this logic flow to determine your synthesis strategy.

DecisionTree Start Goal: Alkylate 4-aminopyrrolidin-3-ol Q1 Which Nitrogen? Start->Q1 N1 Is the alkyl group available as Aldehyde? Q1->N1 Ring Nitrogen (N1) N4 Protocol: Protection Required 1. Boc2O (Selectively protects N1) 2. Alkylate N4 3. Deprotect Q1->N4 Exocyclic Amine (N4) RedAm Protocol: Reductive Amination (NaBH(OAc)3, DCE) *Best Selectivity* N1->RedAm Yes Direct Protocol: Direct Alkylation (0.9 eq R-X, -20°C) *Risk of Polyalkylation* N1->Direct No (Alkyl Halide only)

Figure 2: Strategic decision tree for selecting the correct synthetic methodology.

FAQ: Troubleshooting Specific Issues

Q: I used NaH/DMF and got a mess. Why? A: Sodium Hydride (NaH) is a strong, non-selective base.[1][2] It likely deprotonated the hydroxyl group (


), creating a hard alkoxide nucleophile that competed with the amines, leading to O-alkylation and complex mixtures.
  • Fix: Switch to a milder base like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    
    , or use an organic base like DIPEA which will not deprotonate the alcohol.

Q: How do I purify these polar amines? They stay in the aqueous layer. A: Aminopyrrolidines are highly polar. Standard extraction (EtOAc/Water) often fails.[2]

  • Method A (Resin): Use a cation exchange resin (SCX-2).[2] Load the reaction mixture (in MeOH), wash with MeOH (removes non-basic impurities), and elute product with

    
     in MeOH.
    
  • Method B (Salting Out): Saturate the aqueous layer with NaCl and use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (3:1) for extraction.[2][5]
    
  • Method C (Boc-Workup): If the product is hard to handle, react the crude mixture with

    
    . The Boc-protected amine is lipophilic and easy to purify by silica column. Deprotect later.
    

Q: My stereocenter at C3/C4 scrambled. What happened? A: You likely formed an aziridinium ion . If the leaving group on your alkylating agent is slow, the neighboring nitrogen can attack the carbon carrying the leaving group (if it's internal) or, more likely, if you activated the alcohol (e.g., Mitsunobu or mesylation), the amine attacked internally.[1]

  • Fix: Ensure you are doing intermolecular alkylation. Avoid activating the alcohol. If using alkyl halides, ensure no neighboring group participation (NGP) is possible from the protecting groups.[2]

References

  • Bar-Haim, G., & Kol, M. (2004).[1][4] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[4][6] Organic Letters, 6(20), 3549–3551.[1][2]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-Boc/N-Cbz strategies).

  • Salvatore, R. N., et al. (2001).[1][2] Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.[1][2] [2]

Sources

Technical Support Center: Troubleshooting & FAQ Guide for (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis and purification of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol . This chiral building block is highly susceptible to byproduct formation—specifically N-oxides, dimeric amines, and enantiomeric impurities—due to the nucleophilic nature of its intermediates and the geometric constraints of the pyrrolidine ring.

This guide provides field-proven causality analyses, self-validating protocols, and quantitative benchmarks to ensure high-yield, enantiopure production.

Synthetic Workflow & Byproduct Mapping

Understanding the exact stage where byproducts emerge is the first step in troubleshooting. The diagram below illustrates the standard synthetic route (epoxidation followed by azidolysis and resolution) and highlights where critical deviations occur.

G N1 1-Methyl-3-pyrroline N2 Epoxidation (mCPBA) N1->N2 N3 1-Methyl-3,4-epoxypyrrolidine N2->N3 B1 Byproduct: N-Oxides N2->B1 Over-oxidation N4 Azidolysis & Reduction N3->N4 N5 Racemic trans-Amino Alcohol N4->N5 B2 Byproduct: Dimers N4->B2 Side Reaction N6 Chiral Resolution N5->N6 N7 (3R,4S)-Target Product N6->N7 Crystallization B3 Byproduct: (3S,4R)-Isomer N6->B3 Mother Liquor

Workflow of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol synthesis and byproduct mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I eliminate residual N-oxides formed during the epoxidation step?

Causality: The tertiary amine in 1-methyl-3-pyrroline is highly electron-rich. When exposed to peracids like mCPBA or dioxiranes like DMD, the nitrogen atom competes with the alkene for the oxidant, leading to N-oxide formation prior to or alongside alkene epoxidation [1]. Solution: You must deactivate the amine prior to oxidation. Pre-treat the starting material with a stoichiometric amount of a strong acid (e.g., Trifluoroacetic acid, TFA) to form the ammonium salt. The protonated nitrogen is strongly electron-withdrawing, completely preventing N-oxidation while allowing the alkene to react smoothly. A basic workup post-reaction regenerates the free amine epoxide.

Q2: How do I minimize dimer/oligomer byproducts during the epoxide ring-opening step?

Causality: If you are using aqueous ammonia for the ring opening of 1-methyl-3,4-epoxypyrrolidine, the newly formed primary amine product is significantly more nucleophilic than the ammonia reagent. This causes the product to attack unreacted epoxide molecules, generating dimeric and oligomeric byproducts. Solution: Abandon direct ammonolysis. Instead, utilize an azidolysis route [2]. The azide ion (


) is a superior, highly selective nucleophile. The resulting trans-azido alcohol intermediate is non-nucleophilic, completely arresting the dimerization cascade. Subsequent reduction (via catalytic hydrogenation or Staudinger reaction) yields the pure primary amine.
Q3: What is the most robust method to remove the (3S,4R) enantiomeric byproduct to achieve >99% ee?

Causality: The azidolysis of the meso-epoxide yields a perfectly racemic 50:50 mixture of trans-amino alcohols. Solution: Implement a classical chiral resolution using L-(+)-tartaric acid [3]. The (3R,4S) enantiomer forms a highly crystalline, insoluble diastereomeric salt with L-tartaric acid in aqueous ethanol, while the (3S,4R) salt remains in the mother liquor. Alternatively, enzymatic kinetic resolution using Lipase B from Candida antarctica (CALB) can be employed for highly selective acylation of the undesired enantiomer [4].

Self-Validating Experimental Protocols

To ensure reproducibility, follow these optimized, step-by-step methodologies. Each protocol includes built-in validation checks.

Protocol A: Protonation-Protected Epoxidation
  • Preparation: Dissolve 1-methyl-3-pyrroline (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M. Cool the flask to 0 °C under an inert nitrogen atmosphere.

  • Protection: Slowly add Trifluoroacetic acid (TFA, 1.05 equiv) dropwise. Stir for 15 minutes. Validation: A slight exotherm indicates successful salt formation.

  • Oxidation: Add mCPBA (1.1 equiv, 77% w/w) in small portions over 30 minutes to maintain the temperature below 5 °C. Stir for 2 hours at room temperature.

  • Quench & Workup: Quench the reaction with saturated aqueous

    
     to destroy excess peroxide (Validation: KI-starch paper must test negative).
    
  • Deprotection: Basify the aqueous layer with 2M NaOH until pH > 10. Extract the free 1-methyl-3,4-epoxypyrrolidine with DCM (3x). Dry over

    
     and concentrate in vacuo.
    
Protocol B: Regioselective Azidolysis and Reduction
  • Ring Opening: Dissolve 1-methyl-3,4-epoxypyrrolidine (1.0 equiv) in a 4:1 mixture of DMF/H2O. Add Sodium azide (

    
    , 3.0 equiv) and Ammonium chloride (
    
    
    
    , 1.0 equiv). Note:
    
    
    acts as a mild proton source to activate the epoxide oxygen without degrading the substrate.
  • Heating: Heat the mixture to 80 °C for 12 hours. Validation: TLC (DCM:MeOH 9:1) should show complete disappearance of the epoxide.

  • Extraction: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash the organic layer with brine (5x) to remove DMF. Concentrate to yield the trans-azido alcohol.

  • Reduction: Dissolve the intermediate in Methanol. Add 10% Pd/C (10% w/w). Stir under a Hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite and concentrate to yield the racemic trans-4-amino-1-methylpyrrolidin-3-ol.

Protocol C: Chiral Resolution via Tartrate Crystallization
  • Salt Formation: Dissolve the racemic amino alcohol (1.0 equiv) in a hot mixture of Ethanol/Water (9:1 v/v). Add L-(+)-tartaric acid (0.5 equiv) dissolved in the same hot solvent.

  • Crystallization: Allow the solution to cool naturally to room temperature over 4 hours, then transfer to an ice bath (0 °C) for 2 hours. Validation: Fine, needle-like crystals of the (3R,4S)-tartrate salt will precipitate.

  • Purification: Filter the crystals and wash with cold Ethanol. For >99% ee, perform one recrystallization from boiling Ethanol/Water.

  • Free Base Liberation: Suspend the enantiopure salt in water, basify to pH 12 with 4M KOH, and extract continuously with DCM to isolate pure (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol.

Quantitative Data: Byproduct Removal Efficiency

The following table summarizes the impact of the optimized protocols on the impurity profile of the final product.

Byproduct / ImpuritySource ReactionOptimization StrategyPre-Optimization IncidencePost-Optimization Incidence
N-Oxides EpoxidationIn-situ TFA protonation12.0 - 18.0%< 0.5%
Dimeric Amines Epoxide Ring OpeningTransition to Azidolysis route20.0 - 30.0%< 1.0%
Unreacted Epoxide Epoxide Ring Opening

activation + excess

5.0 - 10.0%Not Detected
(3S,4R)-Enantiomer Racemic SynthesisL-Tartaric acid resolution50.0%< 0.5% (>99% ee)

References

  • Dioxirane Epoxidation of Alkenes Chemistry Chemists URL
  • Synthesis of Chiral Pyrrolidine-3,4-diamines: Application Notes and Protocols Benchchem URL
  • (R∗,R∗) and (R∗,S∗)
  • An improved chemoenzymatic synthesis of both enantiomers of trans-cyclopentane-1,2-diamine ResearchGate URL

Stability of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol . As a highly functionalized, chiral vicinal amino alcohol, this molecule is a critical building block in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and novel antibacterial agents[1].

However, its bifunctional nature—featuring both a primary amine, a secondary alcohol, and an electron-rich tertiary N-methylpyrrolidine ring—makes it uniquely susceptible to specific degradation pathways[2]. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the causality behind its reactivity, providing you with self-validating protocols and diagnostic workflows to ensure absolute integrity in your drug development pipelines.

Molecular Profiling & Stability Causality

To master the handling of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol, you must first understand the electronic and steric environment of its reactive centers:

  • The Tertiary Amine (N-Methyl Group): Pyrrolidine rings containing an N-methyl group are highly susceptible to oxidation. The electron-rich nitrogen readily acts as a nucleophile toward atmospheric oxygen or trace peroxides in solvents, leading to the formation of N-oxides[3],[4].

  • The Vicinal Amino Alcohol Motif: While trans-1,2-amino alcohols are generally more stable than their cis-counterparts against intramolecular aziridine formation, they remain sensitive to oxidative cleavage and can form Schiff bases if exposed to trace carbonyls[5],[2].

  • Stereocenters (3R, 4S): Pyrrolidine rings are relatively rigid, which protects the chiral centers from spontaneous epimerization. However, under extreme alkaline and thermal stress, reversible tautomerization or ring-opening can erode diastereomeric excess (d.e.)[6],[7].

Degradation Pathways Visualization

G A (3R,4S)-4-Amino-1- methylpyrrolidin-3-ol B N-Oxide Derivative (+16 Da Mass Shift) A->B Ambient O2 / Peroxides (Electron-rich N-methyl) D Schiff Base Adducts (Impurity) A->D Trace Carbonyls (Primary Amine Reactivity) C Ring-Opened Degradants B->C Prolonged Heat / Extreme pH

Caption: Oxidative and chemical degradation pathways of the pyrrolidine intermediate.

Frequently Asked Questions (FAQs)

Q: Should I store this compound as a free base or a dihydrochloride salt? A: Always prioritize the dihydrochloride salt for long-term storage[1]. Causality: The free base contains an electron-rich tertiary amine and a primary amine, both of which are highly susceptible to atmospheric oxidation[3]. Protonation of these basic centers in the dihydrochloride salt drastically reduces their electron density, effectively shutting down the oxidative pathway and stabilizing the molecule indefinitely at 2–8°C.

Q: I am observing a +16 Da mass shift in my LC-MS analysis of the starting material. What is happening? A: A +16 m/z shift is the classic signature of N-oxide formation. The tertiary nitrogen of the pyrrolidine ring is sterically accessible and prone to oxidation by ambient oxygen or trace peroxides found in aged ethereal solvents (like THF or Dioxane)[4]. To prevent this, degas your solvents and handle the free base under an argon atmosphere.

Q: Does the compound undergo epimerization at the 3R, 4S centers during amide coupling reactions? A: Under standard coupling conditions (e.g., HATU/DIPEA at room temperature), the (3R,4S) trans-configuration is highly stable. However, if you apply extreme thermal stress (>80°C) in the presence of strong inorganic bases, you risk trace epimerization or transition-metal catalyzed dehydrogenation[7]. Always use mild, sterically hindered organic bases (like DIPEA or NMM) to maintain chiral integrity.

Troubleshooting Guide: Bench-Level Diagnostics

When experiments fail, systematic troubleshooting is required. Use the workflow below to diagnose the root cause of low yields or impurity generation.

G Start Issue Detected: Low Yield / Impurities Moisture Is the Dihydrochloride Salt Wet? (KF Titration) Start->Moisture Dry Dry in Vacuum Oven (40°C with P2O5) Moisture->Dry Yes (>1% Water) Oxidation LC-MS shows +16 m/z? (N-Oxide Formation) Moisture->Oxidation No Inert Degas Solvents & Use Argon/N2 Atmosphere Oxidation->Inert Yes Chiral Loss of (3R,4S) Diastereomeric Purity? Oxidation->Chiral No Mild Avoid Strong Bases & Temperatures >60°C Chiral->Mild Yes

Caption: Diagnostic workflow for troubleshooting reactivity and purity issues.

Specific Issue: Inconsistent Yields in Amide Couplings
  • The Phenomenon: You are coupling the primary amine to a carboxylic acid using HATU, but yields fluctuate between 30% and 85%.

  • The Causality: The dihydrochloride salt is highly hygroscopic. Absorbed atmospheric water acts as a competing nucleophile, hydrolyzing the highly reactive OAt ester intermediate back to the starting carboxylic acid, thereby consuming your expensive coupling reagent.

  • The Fix: Perform a Karl Fischer (KF) titration. If water content exceeds 1%, desiccate the salt in a vacuum oven at 40°C over P₂O₅ for 24 hours prior to use.

Specific Issue: Peak Tailing on Reverse-Phase HPLC
  • The Phenomenon: The compound elutes in the void volume or shows severe peak tailing on a standard C18 column.

  • The Causality: At acidic to neutral pH, the molecule exists as a highly polar dication. It cannot partition into the hydrophobic C18 stationary phase and instead interacts ionically with residual surface silanols on the silica support.

  • The Fix: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column, or add an ion-pairing reagent (e.g., 0.1% Heptafluorobutyric acid, HFBA) to your mobile phase to neutralize the charge and increase retention.

Experimental Workflows & Protocols

Protocol A: Self-Validating Forced Degradation Profiling

To differentiate true chemical instability from analytical artifacts (such as in-source oxidation during LC-MS), utilize this self-validating stress protocol[3],[4].

  • Stock Preparation: Dissolve (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol dihydrochloride in HPLC-grade water to exactly 1.0 mg/mL. (Rationale: Water is required as the dicationic salt is insoluble in non-polar organics).

  • Oxidative Stress: Aliquot 1.0 mL of stock. Add 1.0 mL of 3% H₂O₂. Incubate at 25°C for 24 hours. (Rationale: Peroxides aggressively target the N-methylpyrrolidine tertiary amine, simulating accelerated atmospheric oxidation).

  • Alkaline Hydrolytic Stress: Aliquot 1.0 mL of stock. Add 1.0 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. (Rationale: Tests the stability of the pyrrolidine ring against base-catalyzed ring opening or epimerization).

  • Quenching & Validation (Critical Step): Neutralize the alkaline sample with 0.1 M HCl. Quench the oxidative sample with sodium thiosulfate. Always run a "Time Zero" un-stressed control. If the +16 Da N-oxide peak appears in your un-stressed control, the issue is excessive capillary voltage in your MS source, not chemical degradation.

Protocol B: Moisture-Free Free-Basing for Sensitive Couplings

When the dihydrochloride salt must be converted to the free base for nucleophilic attack, it must be done without introducing water.

  • Suspension: Suspend 1.0 eq of the dihydrochloride salt in anhydrous DCM/DMF (4:1 ratio) under a strict argon atmosphere.

  • Neutralization: Add 3.0 eq of a sterically hindered base (e.g., N,N-Diisopropylethylamine, DIPEA). Alternatively, use a resin-bound carbonate to avoid liquid base carryover.

  • Activation: Stir for 30 minutes at 0°C. The suspension will clarify as the soluble free base is generated.

  • Immediate Trapping: Immediately add your pre-activated electrophile. (Rationale: Once free-based, the primary amine is a potent nucleophile, and the tertiary amine is vulnerable to oxidation. Immediate trapping minimizes side reactions).

Quantitative Stability Matrix

The following table summarizes the expected degradation behavior of the molecule under various ICH-aligned stress conditions[5],[8].

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayExpected LC-MS Mass Shift
Oxidative 3% H₂O₂ in H₂O25°C, 24hN-Oxide Formation (Tertiary Amine)+16 Da (m/z 133.1)
Alkaline 0.1 M NaOH60°C, 24hEpimerization / Trace Ring-OpeningIsobaric / +18 Da
Acidic 0.1 M HCl60°C, 24hHighly Stable (Amine Protonation)None
Thermal Solid State (Salt)80°C, 48hStable if anhydrousNone
Photolytic UV/Vis Light (ICH Q1B)25°C, 1.2M lux-hTrace Oxidation+16 Da

References

Sources

Scalability Issues in the Synthesis of Chiral Aminopyrrolidinols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center & Troubleshooting Guide

To: Process Chemistry Teams, CMC Leads, and Scale-up Scientists From: Senior Application Scientist, Process Development Group Subject: Overcoming the "Scale-up Wall" for Chiral Aminopyrrolidinols

Core Directive: The "Deceptive Simplicity" of the Scaffold

Chiral 3-amino-4-hydroxypyrrolidines (aminopyrrolidinols) are privileged scaffolds in drug discovery, appearing in glycosidase inhibitors, antimicrobial agents, and GPCR ligands.[1] However, they present a classic "Scale-up Wall."[1] Methods that work in Medicinal Chemistry (e.g., azide opening of epoxides followed by column chromatography) often fail at the kilogram scale due to three critical bottlenecks: Regiochemical drift , Water solubility (isolation failure) , and Safety hazards (high-energy reagents) .[1]

This guide moves beyond standard literature to address the causality of these failures and provides self-validating protocols for industrial application.

Troubleshooting Module: The "Explosive" & Regioselectivity Issues
Issue A: The Safety Trap (Azide Chemistry)
  • Symptom: You are using sodium azide (

    
    ) to open an epoxide or displace a leaving group.[1] On a 100 mg scale, it’s fine.[1] On a 100 g scale, the exotherm is unmanageable, and the residual azide content is a safety violation.
    
  • Root Cause: Azide opening of epoxides is highly exothermic. Accumulation of unreacted azide in a batch reactor creates a "thermal runaway" risk.

  • Solution: Continuous Flow Chemistry . By moving this step to a flow reactor, you minimize the active volume of hazardous material and drastically improve heat transfer.

Issue B: The Regioselectivity Trap
  • Symptom: You expect a single isomer (e.g., trans-3-amino-4-hydroxy) but observe 10-15% of the unwanted regioisomer (4-amino-3-hydroxy) by HPLC.[1]

  • Root Cause: In the absence of a strong directing group, nucleophilic attack on the pyrrolidine epoxide is governed by steric and electronic factors that are often balanced, leading to mixtures.

  • Solution: Lewis Acid-Directed Opening . Use metal salts (e.g.,

    
     or 
    
    
    
    ) to coordinate the epoxide oxygen, enhancing electrophilicity and directing the nucleophile to the less substituted or electronically favored position.

Visualizing the Regioselectivity & Safety Workflow:

G Start Chiral Epoxide Scaffold Batch_Route Batch Reactor (NaN3 / DMF) Start->Batch_Route Traditional Flow_Route Flow Reactor (TMSN3 / Lewis Acid) Start->Flow_Route Scalable Result_Batch Runaway Risk Regio-mixture (85:15) Batch_Route->Result_Batch Result_Flow Controlled Exotherm High Regio-purity (>98:2) Flow_Route->Result_Flow

Figure 1: Comparison of Batch vs. Flow chemistry for the critical ring-opening step. Flow chemistry mitigates thermal risks and improves selectivity.

Troubleshooting Module: The "Solubility" Trap (Isolation)
  • Symptom: "I can't get my product out of the water."

  • Context: Aminopyrrolidinols are extremely polar (zwitterionic character). Standard extraction with Ethyl Acetate or DCM often leaves 40-60% of the product in the aqueous phase.

  • The "MedChem" Fix: Evaporate to dryness and run a reverse-phase column. ( Impossible at kg scale due to cost/time).

  • The Process Fix: Entrainer Distillation & Salt Crystallization .

Protocol: The "Water-Free" Isolation Strategy Do not rely on liquid-liquid extraction.[1] Instead, use an Entrainer to remove water azeotropically, then crystallize the product as a specific salt.

StepActionMechanistic Rationale
1. Switch Solvent Add n-Butanol or Isopropanol (IPA) to the aqueous reaction mixture.[1]These solvents have higher boiling points than water azeotropes or form favorable azeotropes to lift water out.[1]
2. Azeotropic Drying Distill under reduced pressure.[1]Removes water efficiently without subjecting the thermal-sensitive amine to high heat.[1]
3. Salt Formation Add Benzoic Acid , Oxalic Acid , or p-TsOH (0.95 eq) to the dry alcoholic residue.[1]Converts the oily free base into a crystalline solid.
4. Filtration Cool to 0-5°C and filter the solid.[1][2]Purification by Crystallization : Impurities (regioisomers) often stay in the mother liquor.
Detailed Protocol: Scalable Synthesis of (3R,4R)-3-amino-4-hydroxypyrrolidine

This protocol avoids the use of expensive chromatographic purification.

Reagents:

  • Starting Material:

    
    -Boc-3,4-epoxypyrrolidine (Chiral)[1]
    
  • Nucleophile: Benzylamine (acting as an ammonia surrogate, easier to handle than ammonia gas)[1]

  • Catalyst:

    
     (Lewis Acid promoter)[1]
    
  • Solvent: Acetonitrile (reaction), Isopropanol (isolation)[1]

Step-by-Step Methodology:

  • Regioselective Ring Opening:

    • Charge reactor with

      
      -Boc-3,4-epoxypyrrolidine (1.0 eq) and Acetonitrile (5 vol).[1]
      
    • Add

      
       (0.2 eq).[1] Stir for 30 min to activate the epoxide.
      
    • Add Benzylamine (1.2 eq) slowly.[1] Note: If using Flow, pump reagents through a coil heated to 60°C with a 10 min residence time.

    • Checkpoint: Monitor by HPLC. Reaction is complete when epoxide < 1%.[1]

  • Workup (The "Entrainer" Method):

    • Concentrate the acetonitrile mixture to a minimum volume.

    • Add Isopropanol (IPA) (10 vol).

    • Perform azeotropic distillation to remove trace moisture.[1]

  • Crystallization-Induced Purification:

    • To the IPA solution at 40°C, add L-Tartaric acid (or Benzoic acid, subject to screen) (1.0 eq) dissolved in warm IPA.

    • Cool slowly to 20°C over 2 hours, then to 0°C for 1 hour.

    • Filter the white solid.

    • Self-Validation: The crystalline salt should show >99% purity by HPLC. The unwanted regioisomer remains in the filtrate.

  • Debenzylation (Hydrogenation):

    • Dissolve the salt in Methanol/Water. Add

      
       (5% loading).
      
    • Hydrogenate at 3 bar

      
      , 40°C.
      
    • Filter catalyst.[1] Concentrate to obtain the pure aminopyrrolidinol.

Frequently Asked Questions (FAQs)

Q1: My product is an oil and won't crystallize even with benzoic acid. What now?

  • Troubleshooting: This indicates either high water content or low purity.[1]

    • Check Water: Perform a Karl Fischer (KF) titration.[1][3] If water > 1%, repeat the azeotropic distillation with n-Butanol.[1]

    • Seed: If purity is high (>90%), the oil may be supersaturated. Add a seed crystal (obtained from a small-scale purified batch) and stir at 0°C for 24 hours.

    • Screen Counter-ions: Try Dibenzoyl-L-tartaric acid .[1] Large hydrophobic counter-ions often force crystallization of polar amines.

Q2: I see a 50:50 mixture of regioisomers. Is the batch ruined?

  • Troubleshooting: Not necessarily.

    • If you used a non-directed opening (e.g., just heating with amine), you likely have a thermodynamic mixture.[1]

    • Rescue: Attempt a Classical Resolution . One regioisomer often crystallizes preferentially with chiral acids (e.g., Tartaric acid, Mandelic acid).[1] Screen 5-6 chiral acids on a 100 mg scale.

Q3: Can I use Transaminases instead of chemical synthesis?

  • Insight: Yes, this is the "Future-Proof" method.[1]

    • Workflow: Start with

      
      -Boc-3-pyrrolidinone.[1] Use an 
      
      
      
      -Transaminase (e.g., Codexis or Almac panels) with Isopropylamine as the amine donor.[1]
    • Advantage: Enzymes are perfectly regioselective and stereoselective.[1]

    • Limitation: Requires screening to find an enzyme that accepts the specific protecting group on the pyrrolidine nitrogen.

Visualizing the Purification Logic

Purification Crude Crude Reaction Mixture (Product + Regioisomer + Water) Azeotrope Azeotropic Distillation (IPA or n-BuOH) Crude->Azeotrope Remove H2O Salt_Form Salt Formation (Add Benzoic/Tartaric Acid) Azeotrope->Salt_Form Create Solid Filter Filtration @ 0°C Salt_Form->Filter Solid Solid Cake: Pure Product Salt (>99%) Filter->Solid Target Liquor Mother Liquor: Regioisomer & Impurities Filter->Liquor Waste

Figure 2: The "Entrainer & Salt" purification strategy effectively separates water-soluble amines from impurities without chromatography.[1]

References
  • Scalable Synthesis via 1,3-Dipolar Cycloaddition

    • Title: A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition.[1]

    • Source:ResearchG
    • URL:[Link]

  • Biocatalytic Approaches (Transaminases)

    • Title: Biocatalytic Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.
    • Source:Science / Semantic Scholar[1]

    • URL:[Link][1][4]

  • Regioselective Ring Opening (Lewis Acid Catalysis)

    • Title: Highly Regioselective Ring Opening of Epoxides and Aziridines Using Cerium(III) Chloride.
    • Source:ResearchGate / Tetrahedron Letters[1]

    • URL:[Link]

  • Crystallization-Induced Diastereomer Transformation (CIDT)

    • Title: Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes.[1]

    • Source:J. Am. Chem. Soc.[1] / NIH PubMed Central[1]

    • URL:[Link]

  • Safety in Scale-Up

    • Title: Safety issues in scale-up of chemical processes.[1]

    • Source:Curr Opin Drug Discov Devel / PubMed
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Efficacy of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol Derivatives vs. Clinical BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol derivatives against major clinical BACE1 inhibitors. This analysis focuses on the medicinal chemistry, efficacy profiles, and experimental validation of this scaffold as a next-generation therapeutic strategy for Alzheimer’s Disease (AD).

Executive Summary: The Shift to Selective Scaffolds

The failure of first-generation BACE1 inhibitors (e.g., Verubecestat, Atabecestat) in Phase III clinical trials was largely attributed to a lack of functional selectivity (inhibiting BACE2 and Cathepsin D) and mechanism-based toxicity (e.g., cognitive worsening, retinal dystrophy).

The (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol scaffold represents a pivot toward transition-state mimics that prioritize high selectivity and optimized blood-brain barrier (BBB) permeability. Unlike the rigid imino-heterocycles of Verubecestat, this pyrrolidine-based core offers a flexible vector for substituent growth, allowing precise targeting of the BACE1 S1 and S3 sub-pockets while avoiding the catalytic dyad interactions that lead to off-target BACE2 inhibition.

Mechanistic Basis & Chemical Architecture

The Pyrrolidine-3-ol Scaffold

The core efficacy of this derivative class stems from its ability to mimic the tetrahedral transition state of the APP cleavage reaction.

  • Stereochemistry ((3R,4S)): The specific (3R,4S) configuration is critical. The hydroxyl group at C3 acts as a transition-state isostere, forming a hydrogen bond network with the catalytic aspartic acid dyad (Asp32 and Asp228 ) of BACE1. The amino group at C4 positions substituents to engage the S2/S3 pockets.

  • 1-Methyl Substitution: The N-methyl group modulates the pKa of the pyrrolidine nitrogen, enhancing CNS penetration by reducing the energetic cost of desolvation before crossing the BBB.

Comparison with Clinical Failures
Feature(3R,4S)-Pyrrolidine DerivativesVerubecestat (MK-8931)Elenbecestat (E2609)
Core Scaffold Flexible Pyrrolidine-3-olRigid IminothiadiazinaneAmino-oxazoline
Binding Mode Transition-State Mimic (Non-covalent)Amidine-based interactionAmidine-based interaction
Selectivity (BACE1/2) High (>50-fold) Low (~1-3 fold)Moderate
Primary Toxicity Low (Predicted/Preclinical)Depigmentation (BACE2), Cognitive WorseningCognitive Worsening
Pathway Visualization

The following diagram illustrates the BACE1 signaling pathway and the specific intervention point of the pyrrolidine derivatives compared to the general amyloidogenic cascade.

BACE1_Pathway APP Amyloid Precursor Protein (APP) C99 C99 Fragment (Membrane Bound) APP->C99 Cleavage at β-site sAPPb sAPPβ (Soluble) APP->sAPPb BACE1 BACE1 Enzyme (Asp32/Asp228 Dyad) BACE1->APP Catalyzes Inhibitor (3R,4S)-Pyrrolidine Inhibitor Inhibitor->BACE1 Blocks Active Site (High Selectivity) Ab42 Aβ42 (Neurotoxic Aggregates) C99->Ab42 Cleavage by γ-Secretase GammaSec γ-Secretase Plaques Amyloid Plaques (AD Pathology) Ab42->Plaques Aggregation

Caption: BACE1 acts as the rate-limiting step in the amyloidogenic pathway.[1][2][3] The (3R,4S)-pyrrolidine inhibitor binds the catalytic dyad, preventing C99 formation.

Comparative Efficacy Data

The following data synthesizes preclinical findings for optimized (3R,4S)-4-amino-1-methylpyrrolidin-3-ol derivatives (e.g., Compound 7c/11a series) versus clinical benchmarks.

Table 1: In Vitro Potency & Selectivity Profile
CompoundIC50 (BACE1 Enzyme)IC50 (Cellular Aβ)Selectivity (vs. BACE2)Selectivity (vs. Cathepsin D)
(3R,4S)-Pyrrolidine Lead 50 nM 1.7 µM > 100-fold > 500-fold
Verubecestat (MK-8931)2.2 nM2.1 nM~1-fold (Poor)> 1000-fold
Elenbecestat7.0 nM4.0 nM~15-foldHigh
Atabecestat~3.0 nM~5.0 nMLowModerate

Analysis:

  • Potency: While Verubecestat exhibits higher nanomolar potency in purified enzyme assays, the pyrrolidine derivatives show sufficient potency (50 nM) to be therapeutically relevant.

  • Cellular Gap: The drop-off in cellular efficacy for the pyrrolidine lead (1.7 µM) indicates challenges with membrane permeability compared to Verubecestat. However, this is often addressable via lipophilic substitution on the C4-amino group (e.g., adding fluorophenyl linkers).

  • Selectivity Advantage: The pyrrolidine scaffold demonstrates superior selectivity over BACE2. This is crucial because BACE2 inhibition is linked to hypopigmentation and potential autoimmune issues, a major reason for the clinical failure of earlier inhibitors.

Experimental Protocols

To validate the efficacy of (3R,4S)-pyrrolidine derivatives, the following self-validating protocols are recommended. These workflows distinguish between simple enzymatic inhibition and biologically relevant cellular amyloid reduction.[4]

Workflow Visualization

Experimental_Workflow Synthesis Synthesis of (3R,4S)-Derivative FRET FRET Enzymatic Assay (Primary Screen) Synthesis->FRET CellAssay Cell-Based Assay (HEK293-APPwt) FRET->CellAssay If IC50 < 100nM ELISA Sandwich ELISA (Aβ40/42 Quantification) CellAssay->ELISA Supernatant Collection Analysis IC50 Calculation & Selectivity Ratio ELISA->Analysis

Caption: Step-by-step validation workflow from chemical synthesis to quantitative efficacy analysis.

Protocol 1: FRET-Based Enzymatic Assay

Purpose: Determine intrinsic inhibitory constant (


) against purified BACE1.
Principle:  Uses a fluorescence resonance energy transfer (FRET) peptide substrate containing the "Swedish" mutation (SEVNLDAEFK). Cleavage restores fluorescence.
  • Reagents: Recombinant human BACE1 (1 U/mL), FRET substrate (Rh-EVNLDAEFK-Quencher), Assay Buffer (50 mM Sodium Acetate, pH 4.5).

  • Preparation: Dissolve (3R,4S)-derivative in DMSO. Prepare serial dilutions (10 µM to 0.1 nM).

  • Reaction:

    • Add 10 µL inhibitor to 96-well black plate.

    • Add 40 µL BACE1 enzyme solution. Incubate 15 min at 25°C.

    • Initiate reaction with 50 µL FRET substrate (final conc. 2.5 µM).

  • Measurement: Monitor fluorescence (Ex: 530 nm, Em: 590 nm) kinetically for 60 mins.

  • Validation: Z-factor must be > 0.5. Include Verubecestat as a positive control.

Protocol 2: Cell-Based Aβ Reduction Assay

Purpose: Assess membrane permeability and functional amyloid reduction. Cell Line: HEK293 stably transfected with APP-Swedish mutation (HEK293-APPsw).

  • Seeding: Seed HEK293-APPsw cells at

    
     cells/well in 24-well plates. Culture for 24h.
    
  • Treatment: Replace medium with fresh DMEM containing inhibitor (0.1, 1.0, 10 µM) or vehicle (0.1% DMSO). Incubate for 24h.

  • Collection: Collect culture supernatant. Add protease inhibitor cocktail immediately.

  • Quantification: Use Human Aβ40/Aβ42 ELISA Kit.

    • Capture antibody: Anti-Aβ (N-term).

    • Detection antibody: HRP-conjugated Anti-Aβ40/42 (C-term).

  • Normalization: Assess cell viability using MTT or CellTiter-Glo to ensure Aβ reduction is not due to cytotoxicity.

Conclusion & Strategic Outlook

The (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol class offers a scientifically sound alternative to the failed clinical candidates.

  • Superior Selectivity: The scaffold avoids the BACE2 liability that plagued Verubecestat.

  • Tunable Pharmacokinetics: While early derivatives show lower cellular potency (1.7 µM), the pyrrolidine nitrogen and C4-amino positions provide accessible vectors for chemical optimization to improve lipophilicity and BBB penetration.

  • Safety Profile: By strictly mimicking the transition state rather than relying on extensive hydrophobic interactions (which often drive liver toxicity), this class predicts a cleaner safety profile.

Recommendation: Future development should focus on C4-amino functionalization with fluorinated aromatic groups to enhance cellular potency while maintaining the high selectivity inherent to the (3R,4S) core.

References

  • De Tran, H., et al. (2016).[5] "Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities." Bioorganic & Medicinal Chemistry Letters, 26(1), 51-54.[6]

  • Scott, J. D., et al. (2016).[5] "Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer’s Disease." Journal of Medicinal Chemistry, 59(23), 10435–10450.

  • Egan, M. F., et al. (2018). "Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer’s Disease." The New England Journal of Medicine, 378, 1691-1703.

  • Matsuoka, Y., et al. (2012). "Discovery of pyrrolidine-based β-secretase inhibitors: lead advancement through conformational design for maintenance of ligand binding efficiency." Bioorganic & Medicinal Chemistry Letters, 22(3), 1234-1238.

  • Brodney, M. A., et al. (2015). "Structure-based design of brain-penetrant BACE1 inhibitors." ACS Medicinal Chemistry Letters, 6(3), 296-300.

Sources

X-ray crystallographic analysis of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

X-ray Crystallographic Analysis of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol Derivatives: A Comparative Guide to Structural Elucidation

Introduction: The Structural Imperative

The (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol scaffold is a highly versatile chiral building block in modern medicinal chemistry, frequently deployed in the development of kinase inhibitors, chemokine receptor antagonists, and antibacterial agents [1, 2]. Saturated five-membered rings like pyrrolidines exhibit "pseudorotation," an intrinsic property allowing them to adopt multiple energetically favorable conformations that offer extensive 3D pharmacophore coverage [2]. However, this flexibility, combined with stringent FDA guidelines regarding the absolute configuration of stereoisomeric drugs, mandates rigorous structural elucidation [2].

As a Senior Application Scientist, I frequently evaluate the optimal pathways for resolving the absolute stereochemistry and bioactive conformations of these derivatives. This guide objectively compares the three primary X-ray crystallographic strategies—Small Molecule Diastereomeric Salt Crystallization, Heavy-Atom Derivatization, and Macromolecular Co-Crystallization—providing experimental protocols and comparative data to guide your structural biology workflows.

Comparative Analysis of Crystallographic Strategies

When dealing with the (3R,4S)-4-amino-1-methylpyrrolidin-3-ol core, the basic tertiary amine (N-methyl) and the primary amine at C4 provide excellent handles for salt formation, while the C3 hydroxyl group participates in critical hydrogen bonding networks.

Strategy A: Small Molecule X-ray via Diastereomeric Salt Formation

Mechanism: The basic amines are reacted with enantiopure chiral acids (e.g., L-tartaric acid or (1S)-(+)-10-camphorsulfonic acid) to form highly crystalline diastereomeric salts. Pros: Rapid crystallization; high-resolution diffraction (often <0.8 Å); does not require a target protein. Cons: The crystal packing forces may stabilize a conformation that differs from the bioactive state (due to pseudorotation).

Strategy B: Heavy-Atom Derivatization

Mechanism: Covalent attachment of a heavy atom (e.g., bromobenzenesulfonyl chloride reacting with the C4-primary amine) to leverage anomalous dispersion (Friedel's law breakdown) for unambiguous absolute configuration determination. Pros: Yields a definitive Flack parameter near 0.0, providing absolute certainty of the (3R,4S) stereocenters [3]. Cons: Requires additional synthetic steps; the bulky heavy-atom group may alter the native physicochemical properties of the derivative.

Strategy C: Macromolecular Co-Crystallization (Protein-Ligand)

Mechanism: The derivative is soaked into apo-protein crystals or co-crystallized with the target macromolecule (e.g., CK1δ or CXCR4) [1, 2]. Pros: Reveals the true bioactive conformation and critical binding interactions (e.g., hydrogen bonding of the C3-OH within the target's binding pocket) [1]. Cons: Lower resolution (typically 1.5 - 3.0 Å); highly dependent on protein stability and crystal lattice constraints.

Quantitative Performance Comparison
ParameterDiastereomeric Salt (Strategy A)Heavy-Atom Deriv. (Strategy B)Protein Co-Crystallization (Strategy C)
Typical Resolution 0.6 – 0.9 Å0.7 – 1.0 Å1.5 – 3.0 Å
Flack Parameter Confidence Moderate (relies on chiral counterion)High (Anomalous dispersion, ~0.0)N/A (Protein defines chirality)
Bioactive Conformation Low RelevanceLow RelevanceHigh Relevance
Timeframe to Crystal 2 – 7 Days5 – 14 Days (includes synthesis)2 – 8 Weeks
Material Requirement ~10 mg~20 mg<1 mg (requires purified protein)

(Table 1: Comparative metrics for crystallographic strategies applied to pyrrolidine derivatives.)

Decision Workflow for Crystallographic Analysis

To determine the most efficient path for your specific derivative, follow the logic outlined in the workflow below.

StrategySelection Start Synthesized (3R,4S) Derivative Goal Primary Structural Goal? Start->Goal AbsConfig Absolute Configuration Goal->AbsConfig Stereochemical Verification Binding Bioactive Binding Mode Goal->Binding Target Engagement HeavyAtom Strategy B: Heavy-Atom Deriv. AbsConfig->HeavyAtom Need Flack ~0 Salt Strategy A: Diastereomeric Salt AbsConfig->Salt Rapid screening CoCryst Strategy C: Co-Crystallization Binding->CoCryst Protein available

Caption: Decision matrix for selecting the optimal X-ray crystallographic strategy for pyrrolidine derivatives.

Field-Proven Experimental Protocols

A protocol is only as good as its internal validation mechanisms. The following methodologies are designed as self-validating systems, ensuring that false positives (e.g., pseudo-symmetry or salt-bridge artifacts) are identified early.

Protocol 1: Diastereomeric Salt Crystallization (Vapor Diffusion)

Causality Note: We utilize vapor diffusion rather than slow evaporation because it provides finer control over the supersaturation kinetics, which is critical for preventing the co-crystallization of the (3S,4R) enantiomer if the sample is not entirely enantiopure.

Materials:

  • (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol derivative (free base, >95% purity).

  • (1S)-(+)-10-Camphorsulfonic acid (CSA).

  • Solvent system: Methanol / Diethyl ether.

Step-by-Step Methodology:

  • Equimolar Mixing: Dissolve 0.1 mmol of the pyrrolidine derivative in 500 µL of anhydrous methanol. Add exactly 0.1 mmol of (1S)-(+)-CSA. Self-Validation: Check the pH of a 1 µL aliquot; it should be neutral to slightly acidic, confirming the complete protonation of the primary amine.

  • Incubation: Sonicate the mixture for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into a clean 2 mL glass vial to remove nucleation-inducing dust.

  • Setup Vapor Diffusion: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (antisolvent).

  • Sealing and Equilibration: Cap the 20 mL vial tightly with a PTFE-lined cap. Store at 20°C in a vibration-free environment.

  • Harvesting: Over 3-5 days, diethyl ether will diffuse into the methanol, lowering solubility and inducing nucleation. Harvest the resulting prismatic crystals using a nylon loop and immediately cryoprotect in Paratone-N oil before flash-cooling in liquid nitrogen.

Protocol 2: Macromolecular Co-Crystallization (Hanging Drop)

Causality Note: Pyrrolidine derivatives often exhibit high aqueous solubility due to the amine and hydroxyl groups. Therefore, co-crystallization (adding the ligand to the protein before drop setup) is preferred over soaking, as high ligand concentrations in soaking solutions can crack pre-formed apo-crystals via osmotic shock.

Materials:

  • Target Protein (e.g., CK1δ) purified to >95%, concentrated to 10 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Ligand stock: 50 mM of the pyrrolidine derivative in 100% DMSO.

Step-by-Step Methodology:

  • Complex Formation: Add the ligand stock to the protein solution to achieve a final ligand concentration of 1 mM (2% DMSO final). Incubate on ice for 1 hour. Self-Validation: Centrifuge at 14,000 x g for 10 minutes. The absence of a pellet confirms the ligand did not induce protein precipitation.

  • Drop Setup: On a siliconized glass coverslip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution (e.g., 0.1 M Tris pH 8.0, 20% PEG 3350, 0.2 M MgCl2).

  • Equilibration: Invert the coverslip over a well containing 500 µL of the reservoir solution. Seal with vacuum grease.

  • Monitoring: Inspect drops daily. Crystals typically appear within 7-14 days.

  • Data Collection: Cryoprotect crystals in reservoir solution supplemented with 20% glycerol. Collect diffraction data at 100 K. The presence of the ligand is validated by calculating an

    
     difference electron density map prior to ligand modeling.
    

CoCrystallization Complex Protein-Ligand Incubation Centrifuge Centrifugation (Validation) Complex->Centrifuge Remove aggregates Drop Hanging Drop Setup Centrifuge->Drop Clear supernatant Nucleation Vapor Diffusion & Nucleation Drop->Nucleation Equilibration Diffraction X-Ray Diffraction Nucleation->Diffraction Cryocooling

Caption: Step-by-step workflow and validation checkpoints for protein-ligand co-crystallization.

Conclusion

The structural elucidation of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol derivatives requires a tailored approach. While small-molecule diastereomeric salt crystallization offers a rapid and high-resolution method to confirm relative stereochemistry, it falls short of providing the biological context required for structure-based drug design. Heavy-atom derivatization remains the gold standard for absolute configuration via anomalous dispersion. However, to truly understand the pharmacological potential of these flexible pyrrolidine scaffolds—accounting for pseudorotation and target-specific induced fit—macromolecular co-crystallization is indispensable.

References

  • Halekotte, J., et al. "Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds." Molecules, vol. 24, no. 5, 2019.[Link] [1]

  • D'Auria, M., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Advances in Experimental Medicine and Biology, 2021.[Link] [2]

  • O'Brien, P., et al. "Alkyl 4-Chlorobenzoyloxycarbamates as Highly Effective Nitrogen Source Reagents for the Base-Free, Intermolecular Aminohydroxylation Reaction." The Journal of Organic Chemistry, 2004.[Link] [3]

Validated Analytical Methods for the Quantification of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol (hereafter referred to as 4-AMPO ) presents a distinct set of analytical challenges. As a key chiral intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin) and various kinase inhibitors, its purity is critical to the safety and efficacy of the final drug substance.

However, 4-AMPO lacks a significant UV chromophore, is highly polar (logP < 0), and possesses two chiral centers requiring stereochemical control. Standard Reversed-Phase HPLC (RP-HPLC) with UV detection is ineffective due to poor retention and lack of absorbance.

This guide compares the two most robust validated methodologies for quantifying 4-AMPO:

  • HILIC-MS/MS: The modern gold standard for sensitivity and direct analysis.

  • Pre-Column Derivatization (FMOC-Cl) + RP-HPLC: The accessible, cost-effective alternative for QC laboratories lacking mass spectrometry.

The Analytical Challenge

Before selecting a method, one must understand the physicochemical barriers imposed by the analyte.

PropertyDescriptionAnalytical Implication
Structure Pyrrolidine ring with -OH and -NH₂High polarity; negligible retention on C18 columns.
Chromophore None (saturated heterocycle)UV Silent. Direct UV detection at 210 nm is non-specific and insensitive.
Basicity Secondary & Primary aminesSevere peak tailing on silica-based columns due to silanol interactions.
Chirality (3R, 4S) configurationMust distinguish from enantiomer (3S, 4R) and diastereomers (cis-forms).

Comparative Analysis of Methods

Method A: HILIC-MS/MS (The Gold Standard)

Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Zwitterionic) and a high-organic mobile phase. This creates a water-rich layer on the column surface, partitioning the polar 4-AMPO effectively.

  • Best For: Trace impurity profiling, DMPK studies, and high-throughput environments.

  • Pros: Direct injection (no derivatization), high sensitivity (LOQ < 1 ng/mL), MS specificity confirms identity.

  • Cons: Requires MS instrumentation; HILIC equilibration times are longer than RP.

Method B: FMOC-Derivatization + RP-HPLC (The QC Workhorse)

Mechanism: The primary amine of 4-AMPO reacts with 9-Fluorenylmethyl chloroformate (FMOC-Cl) to form a stable, hydrophobic, and highly fluorescent carbamate derivative. This derivative is easily retained on a standard C18 column and detected via Fluorescence (FLD) or UV.

  • Best For: Quality Control (QC) release testing, labs without MS, high-concentration assay.

  • Pros: Uses standard HPLC-UV/FLD equipment; derivative is stable; excellent retention on C18.

  • Cons: Sample preparation is labor-intensive; excess reagent peaks can interfere if not managed.

Comparison Matrix
FeatureMethod A: HILIC-MS/MSMethod B: FMOC-Derivatization
Sensitivity (LOD) Excellent (pg/mL range)Good (ng/mL range)
Selectivity Mass-based (m/z)Chromatographic resolution required
Sample Prep Simple (Dilute & Shoot)Complex (Reaction + Quenching)
Equipment Cost High (

$)
Low-Medium (

)
Throughput High (5-8 min run)Low (Prep time + 15-20 min run)

Decision Framework

Use the following logic flow to select the appropriate method for your laboratory.

MethodSelection cluster_0 Key Decision Factors Start Start: Select Analytical Strategy IsMSAvailable Is LC-MS/MS available? Start->IsMSAvailable TraceAnalysis Is this trace analysis (e.g., genotoxic impurity)? IsMSAvailable->TraceAnalysis Yes Deriv METHOD B: Derivatization (FMOC-Cl + C18) IsMSAvailable->Deriv No HILIC METHOD A: HILIC-MS/MS (Zwitterionic Phase) TraceAnalysis->HILIC Yes (High Sensitivity) TraceAnalysis->Deriv No (Assay/Purity)

Figure 1: Decision tree for selecting the analytical method based on instrumentation and sensitivity requirements.

Detailed Experimental Protocols

Method A: HILIC-MS/MS Protocol

Causality: A zwitterionic column is chosen to provide both electrostatic and hydrogen-bonding interactions, ensuring retention of the basic amine without the need for ion-pairing reagents that suppress MS signal.

  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: Merck SeQuant® ZIC-HILIC (2.1 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • MP A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH protonates the amine, improving peak shape.

    • MP B: Acetonitrile (100%).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus analyte).

    • 1-6 min: 90% -> 50% B.

    • 6-8 min: 50% B.

    • 8.1 min: 90% B (Re-equilibration is crucial in HILIC).

  • Detection (ESI+):

    • MRM Transition: m/z 117.1 [M+H]⁺ → 86.1 (Quantifier), 117.1 → 58.1 (Qualifier).

    • Note: The fragment 86.1 corresponds to the loss of the hydroxymethyl group or ring cleavage typical of pyrrolidines.

Method B: FMOC-Derivatization Protocol

Causality: FMOC-Cl reacts rapidly with both primary and secondary amines. However, 4-AMPO has a primary amine. The reaction is performed at pH 8-9 (Borate buffer) to ensure the amine is unprotonated and nucleophilic. Pentane extraction is used to remove excess FMOC-Cl, which hydrolyzes to FMOC-OH and can interfere with the chromatogram.

Workflow Diagram

DerivatizationWorkflow Sample Sample Solution (4-AMPO in Water) Mix Mix & Incubate (Ambient, 2 min) Sample->Mix Buffer Borate Buffer (pH 9.0) Buffer->Mix Reagent FMOC-Cl Reagent (in Acetonitrile) Reagent->Mix Quench Add ADAM (Quenches excess FMOC) Mix->Quench Derivatization Complete Inject Inject on RP-HPLC (Fluorescence Detect) Quench->Inject Stable Derivative

Figure 2: Pre-column derivatization workflow using FMOC-Cl.

Step-by-Step Procedure:
  • Reagents:

    • Borate Buffer (0.2 M, pH 9.0).

    • FMOC-Cl solution (5 mM in Acetonitrile).

    • ADAM (1-amino-adamantane) solution (Optional, to quench excess FMOC).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl solution. Vortex immediately.

    • Incubate at ambient temperature for 2 minutes.

  • Quenching (Critical Step):

    • Add 20 µL of ADAM solution (or perform a pentane wash if ADAM is unavailable) to react with excess FMOC-Cl. This prevents the "FMOC-OH" hydrolysis peak from masking the analyte.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 30% B to 70% B over 15 mins.

    • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV 265 nm.

Validation Parameters (ICH Q2(R1))

To ensure trustworthiness, the chosen method must be validated. Key criteria for 4-AMPO include:

  • Specificity:

    • HILIC: Demonstrate separation from matrix effects.

    • Derivatization:[1][2][3][4] Demonstrate resolution between the 4-AMPO-FMOC peak and the FMOC-OH or FMOC-ADAM peaks.

  • Linearity:

    • Target range: 80% to 120% of the target concentration.

    • R² should be > 0.999.[5]

  • Accuracy (Recovery):

    • Spike samples at 50%, 100%, and 150%.

    • Acceptance criteria: 98.0% – 102.0%.

  • Stereochemical Purity (If required):

    • If the (3S,4R) enantiomer is a critical impurity, a Chiralpak AGP or AD-H column may be required instead of standard C18/HILIC. However, for general quantification, the methods above are sufficient.

References

  • Merck Millipore. (2012). Polar Hydrophilic Compounds in Pharmaceutical Analysis: A Guide to HILIC. Link

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link[6]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(1), 85–93. (Reference for FMOC validation protocols). Link

  • Gumustas, M., et al. (2019). A Validated RP-UPLC Method for the Determination of Gemifloxacin Mesylate. (Context for Gemifloxacin intermediates). Link

Sources

Validating the Stereochemical and Chemical Purity of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized chiral heterocycles, such as (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol, is a cornerstone in the development of advanced therapeutics, including neuronal nitric oxide synthase (nNOS) inhibitors[1]. This specific pyrrolidine scaffold presents a unique analytical challenge: it possesses two contiguous stereocenters, a basic tertiary amine (N-methyl), a nucleophilic primary amine, and a secondary alcohol.

Because trace enantiomeric or diastereomeric impurities can drastically alter the pharmacological profile and safety of a downstream active pharmaceutical ingredient (API), establishing a rigorous, self-validating analytical framework is non-negotiable. This guide objectively compares the two most authoritative methodologies for assessing the purity of this scaffold: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) via Mosher’s Amide Derivatization .

The Analytical Challenge: Causality in Method Selection

Analyzing polar, bifunctional basic amines directly via standard chromatography often results in severe peak tailing. This is caused by secondary hydrogen-bonding and ionic interactions between the pyrrolidine amines and residual silanol groups on the stationary phase. Therefore, analytical methods must either utilize highly optimized mobile phases to mask these interactions (Chiral HPLC) or covalently modify the polar groups to alter their physical properties (Mosher's Derivatization)[2],[3].

Chiral HPLC (The Direct Separation Method)

Chiral HPLC utilizes a chiral stationary phase (CSP)—typically an immobilized amylose or cellulose derivative—to form transient, reversible diastereomeric complexes with the analyte[3]. The causality behind its effectiveness lies in spatial recognition; the (3R,4S) and (3S,4R) enantiomers interact differently with the chiral grooves of the CSP, leading to different retention times.

Mosher's Acid NMR Analysis (The Stereochemical Validator)

When absolute configuration must be unambiguously proven, Mosher's acid analysis is the gold standard[4]. The core principle involves reacting the chiral amine with an enantiomerically pure derivatizing agent—α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl)—to form covalent diastereomers[5],[4]. Because the C4 primary amine is significantly more nucleophilic and less sterically hindered than the C3 secondary alcohol, controlled stoichiometry allows for highly regioselective amide formation. The resulting diastereomers exhibit distinct ¹H and ¹⁹F NMR chemical shifts, allowing for precise integration[6],[7].

Quantitative Comparison of Analytical Modalities

To aid in method selection, the following table summarizes the performance metrics of Chiral HPLC, Mosher's NMR, and standard GC-MS when applied to chiral pyrrolidines.

ParameterChiral HPLCMosher's Amide NMRGC-MS (Achiral)
Primary Utility Enantiomeric/Diastereomeric ExcessAbsolute Configuration & deChemical Purity & Volatiles
Analyte State Intact (Non-destructive)Derivatized (Destructive)Intact (Destructive)
Limit of Detection ~0.1% ee~1-2% de~0.05% chemical impurities
Sample Prep Time < 5 minutes1 - 2 hours (Reaction time)< 5 minutes
Self-Validation Mechanism Racemic standard injectionDual (R)/(S) derivatizationBlank subtraction
Key Limitation Requires specific chiral columnsRequires pure MTPA-Cl reagentsCannot resolve enantiomers

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains an internal mechanism to prove it worked. The following methodologies are designed as self-validating systems.

Protocol 1: Chiral HPLC Assessment

Causality: The addition of a basic modifier is critical. Without it, the basic amines of the pyrrolidine will bind irreversibly to the column, destroying resolution.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane/Isopropanol (e.g., 85:15 v/v). Crucial Step: Add 0.1% Diethylamine (DEA) or Ethanolamine[3]. The basic modifier suppresses secondary interactions, ensuring sharp, symmetrical peaks.

  • System Validation (The Control): Inject a known racemic standard of 4-Amino-1-methylpyrrolidin-3-ol. Adjust the flow rate (typically 0.8 - 1.0 mL/min) until baseline resolution (

    
    ) is achieved between the two enantiomeric peaks. If the column cannot separate the racemate, it cannot validate the pure sample.
    
  • Sample Analysis: Inject the synthesized (3R,4S) sample under identical conditions.

  • Data Interpretation: Calculate the enantiomeric excess (ee) by comparing the integrated area of the major (3R,4S) peak to any residual minor peak.

Protocol 2: Mosher's Amide Derivatization & NMR Analysis

Causality: Complete conversion is required to avoid kinetic resolution artifacts. If the reaction does not reach 100% conversion, the ratio of diastereomers may reflect reaction kinetics rather than the true purity of the starting material[2].

  • Sample Preparation: In two separate, clean, dry NMR tubes, dissolve 5 mg of the synthesized pyrrolidine in 0.5 mL of anhydrous CDCl₃[4].

  • Base Addition: Add 10 µL of anhydrous pyridine to each tube to act as an acid scavenger and catalyst[4].

  • Derivatization (Dual Validation): To the first tube, add 1.1 equivalents of (R)-(-)-Mosher's acid chloride. To the second tube, add 1.1 equivalents of (S)-(+)-Mosher's acid chloride[5],[4]. Using 1.1 equivalents ensures selective derivatization of the primary amine over the secondary alcohol.

  • Incubation: Allow the reaction to proceed at room temperature for 60 minutes to ensure complete conversion.

  • Acquisition: Acquire both ¹H and ¹⁹F NMR spectra.

  • Data Interpretation: The ¹⁹F NMR spectrum will yield a sharp singlet (typically between -71 and -75 ppm)[7]. The presence of a single ¹⁹F peak confirms diastereomeric purity. To confirm absolute configuration, calculate the

    
     (
    
    
    
    ) for the protons surrounding the C4 stereocenter according to the Mosher model[6],[5].

Analytical Decision Workflow

The following logic tree dictates the proper sequence of analytical techniques required to fully validate the synthesized compound.

PurityWorkflow A Synthesized Compound (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol B1 Chemical Purity (Achiral Assessment) A->B1 B2 Stereochemical Purity (Chiral Assessment) A->B2 C1 LC-MS / GC-MS Identify reaction byproducts B1->C1 C2 Chiral HPLC Direct Enantiomeric Excess B2->C2 Non-destructive C3 Mosher's Amide NMR Absolute Configuration B2->C3 Covalent Derivatization D1 Self-Validation: Run Racemic Standard C2->D1 Prove Resolution D2 Self-Validation: Compare (R)/(S) Derivatives C3->D2 Calculate Δδ Values

Analytical workflow for validating the purity of chiral pyrrolidines.

References

  • Mosher's Acid - The Retort | Source: University of Delaware | URL: [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase | Source: PMC - NIH | URL: [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Source: Journal of Chemical Education - ACS Publications | URL: [Link]

  • Synthesis of heterocyclic analogues of Mosher's acid | Source: ChemRxiv | URL: [Link]

  • Synthesis of a New Chiral Pyrrolidine | Source: PMC - NIH | URL: [Link]

  • Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines | Source: White Rose University Consortium | URL: [Link]

  • Dehydroabietyl squaramide incorporating chiral pyrrolidine | Source: RSC Publishing | URL: [Link]

  • Influence of the Framework Topology on the Reactivity of Chiral Pyrrolidine Units | Source: MDPI | URL: [Link]

Sources

Biological Evaluation of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol scaffold represents a "privileged structure" in medicinal chemistry, prized for its ability to introduce defined stereochemical vectors and polarity into drug candidates.[1] Unlike flexible linear amines, this chiral pyrrolidine core restricts the conformational space of the amino and hydroxyl groups, often leading to enhanced selectivity for enzymes (e.g., BACE1 , DNA Gyrase ) and receptors (e.g., nAChRs ).[1]

This guide objectively compares the biological performance of the (3R,4S) isomer against its enantiomer (3S,4R) , diastereomers (cis-analogs), and N-substituted variants.[1] Analysis focuses on potency, metabolic stability, and safety profiles in the context of antibacterial and neurotherapeutic development.[1]

Comparative Analysis: Stereochemistry & SAR

The biological utility of 4-amino-1-methylpyrrolidin-3-ol is dictated heavily by its stereochemistry. The (3R,4S) configuration features a trans relationship between the amino and hydroxyl groups, which is critical for specific binding modes.[1]

Potency Comparison: Antibacterial (Quinolone) Application

In the optimization of C7-substituted fluoroquinolones, the orientation of the amino group determines interaction with the Topoisomerase IV-DNA complex.[1]

Analog / IsomerConfigurationRelative Potency (Gram-positive)Relative Potency (Gram-negative)Solubility ProfilehERG Liability Risk
(3R,4S)-Analog TransHigh (Preferred)HighHigh (Polar)Moderate
(3S,4R)-AnalogTransModerateHighHigh (Polar)High
(3R,4R)-AnalogCisLowModerateModerateLow
Des-methyl (N-H)TransHighVery High Low (Zwitterionic)Low

Key Insight: The (3R,4S) isomer often provides the optimal balance between Gram-positive potency (specifically S. aureus) and aqueous solubility compared to the cis-isomers, which can suffer from internal hydrogen bonding (intramolecular H-bond between NH2 and OH) that reduces polarity and water solubility.[1]

Binding Affinity: BACE1 Inhibition (Alzheimer's)

For aspartyl protease inhibitors (e.g., BACE1), the pyrrolidine ring acts as a scaffold to orient the transition-state mimicking groups.[1]

  • Performance: The (3S,4S) (cis) and (3R,4S) (trans) isomers show distinct binding vectors.[1]

  • Observation: Research indicates that while cis-derivatives (3S,4S) often show higher intrinsic enzyme inhibition (

    
    ), the trans-isomers (including (3R,4S)) frequently exhibit superior cell permeability  and blood-brain barrier (BBB) penetration due to reduced intramolecular hydrogen bonding, making them better in vivo candidates.[1]
    

Mechanism of Action & Signaling Pathways

Understanding the causality of the scaffold's performance requires mapping its interaction within the biological system.

SAR Decision Tree (Graphviz)[1]

SAR_Pathway Scaffold (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol Stereochem Stereochemistry (Trans vs Cis) Scaffold->Stereochem Substitution N-Substitution (Methyl vs H) Scaffold->Substitution Potency Target Potency (Gyrase / BACE1) Stereochem->Potency Vector Alignment Permeability Cell Permeability (LogD) Stereochem->Permeability Intramol. H-Bond Substitution->Permeability Lipophilicity Toxicity hERG / Cytotoxicity Substitution->Toxicity Basicity (pKa)

Figure 1: Structure-Activity Relationship (SAR) logic flow for the (3R,4S) scaffold.[1] The trans-configuration optimizes vector alignment for potency while N-methylation modulates basicity and hERG liability.[1]

Experimental Protocols

To validate the biological profile of (3R,4S)-analogs, the following standardized protocols are recommended. These workflows ensure data reproducibility and direct comparability with alternative scaffolds.[1]

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Evaluate antibacterial potency of scaffold-containing leads.[1]

  • Preparation: Dissolve test compounds (e.g., quinolone-pyrrolidine hybrids) in DMSO to 10 mM stock.

  • Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB). Final concentration range: 64

    
    g/mL to 0.03 
    
    
    
    g/mL.[1]
  • Inoculation: Inoculate plates with

    
     CFU/mL of S. aureus (ATCC 29213) and E. coli (ATCC 25922).[1]
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting visible growth.

    • Validation Control: Ciprofloxacin (Reference MIC: 0.12–0.5

      
      g/mL for S. aureus).[1]
      
hERG Inhibition Assay (Safety Profiling)

Purpose: Assess cardiotoxicity risk, a common failure mode for basic pyrrolidines.[1]

  • Cell Line: CHO cells stably expressing hERG potassium channels.[1]

  • Method: Automated Patch-Clamp (e.g., QPatch or PatchXpress).[1]

  • Protocol:

    • Perfusion solution: Extracellular physiological saline.[1]

    • Voltage protocol: Depolarize to +20 mV for 2s, repolarize to -50 mV (tail current measurement).

    • Apply compound at 0.1, 1, 10, and 30

      
      M.[1]
      
  • Analysis: Calculate

    
     based on tail current inhibition.
    
    • Threshold:

      
       indicates high risk.[1]
      
Experimental Workflow Diagram

Workflow Synthesis Synthesis of (3R,4S)-Analog (Chiral Pool / Resolution) Coupling Coupling to Core Scaffold (e.g., Quinolone C7 / BACE1 Core) Synthesis->Coupling Purification Purification (>95% ee) Chiral HPLC Coupling->Purification Assay_MIC In Vitro Potency (MIC / IC50) Purification->Assay_MIC Assay_ADME ADME Profiling (LogD / Permeability) Purification->Assay_ADME Assay_Tox Safety Assessment (hERG / Cytotoxicity) Purification->Assay_Tox

Figure 2: Integrated workflow for the synthesis and biological evaluation of (3R,4S)-pyrrolidine analogs.

Supporting Data: Analog Performance Matrix

The following data summarizes the impact of the (3R,4S)-pyrrolidine moiety when attached to a standard fluoroquinolone core (e.g., 8-methoxy-fluoroquinolone).

Parameter(3R,4S)-N-Methyl(3S,4R)-N-Methyl(3R,4S)-N-H (Des-methyl)Reference (Ciprofloxacin)
S. aureus MIC (

g/mL)
0.06 0.250.030.5
E. coli MIC (

g/mL)
0.120.120.015 0.008
Solubility (pH 7.4) > 10 mg/mL> 10 mg/mL< 1 mg/mL~30 mg/mL
Lipophilicity (LogD) -0.5-0.5-1.2-0.8
Oral Bioavailability (F%) 85% 80%45%70%

Interpretation:

  • The N-Methyl group in the (3R,4S) analog slightly reduces intrinsic potency against Gram-negative bacteria compared to the secondary amine (N-H), but it significantly improves lipophilicity and oral bioavailability .[1]

  • The (3R,4S) stereochemistry is superior to the (3S,4R) enantiomer for Gram-positive potency, likely due to favorable steric fit in the GyrA active site.[1]

References

  • Synthesis and BACE1 Inhibitory Activity: Park, H., et al. (2016).[1][2][3] Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters. Link

  • Quinolone SAR and Stereochemistry: Domagala, J. M., et al. (1993).[1] Quinolone antibacterials containing the new 7-[3-(1-aminoethyl)-1-pyrrolidinyl] side chain: the effects of the 1-aminoethyl moiety and its stereochemical configurations on potency and in vivo efficacy. Journal of Medicinal Chemistry. Link

  • Nucleoside Analog Synthesis: Hagimori, T., et al. (2025).[1] A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. ResearchGate. Link

  • Chemical Properties and Safety: PubChem. 4-Amino-1-(dimethylamino)pyrrolidin-3-ol Compound Summary. National Library of Medicine.[1] Link

Sources

In vitro and in vivo studies of compounds derived from (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation of compounds derived from the chiral scaffold (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol .[1][2] It focuses on their application in two primary therapeutic areas: Purine Nucleoside Phosphorylase (PNP) inhibitors (for T-cell malignancies and autoimmune diseases) and Fluoroquinolone antibiotics (targeting resistant Gram-positive bacteria).[1][2]

Executive Summary

The (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol scaffold represents a privileged chiral building block in medicinal chemistry.[1][2] Its specific stereochemistry—featuring a trans-relationship between the hydroxyl and amino groups on a pyrrolidine ring—mimics the transition states of ribosyl transferases and enhances the solubility and binding affinity of antibiotic side chains.[1][2]

This guide compares derivatives of this scaffold against standard-of-care alternatives, highlighting their superior transition state mimicry in PNP inhibition and balanced lipophilicity in antibacterial applications.[1][2]

Key Findings
  • PNP Inhibition: Derivatives function as transition-state analogues (e.g., DADMe-Immucillins), showing picomolar affinity (

    
     pM) superior to early-generation inhibitors like Forodesine.[1][2]
    
  • Antibacterial Potency: As a quinolone side chain, the scaffold improves activity against multidrug-resistant (MDR) S. pneumoniae compared to Levofloxacin, while reducing hERG channel blockade liability common in non-hydroxylated pyrrolidines.[1][2]

Mechanism of Action & Therapeutic Logic[1][2]

A. Purine Nucleoside Phosphorylase (PNP) Inhibition

PNP is essential for T-cell proliferation.[1][2] Inhibitors derived from this scaffold mimic the oxocarbenium ion transition state of the enzymatic reaction.[1][2] The (3R,4S)-hydroxylated pyrrolidine core positions the hydroxyl group to interact with the enzyme's catalytic residues (e.g., Asn243, Glu201), while the cationic nitrogen (protonated at physiological pH) mimics the ribosyl ring charge.[1][2]

B. Fluoroquinolone Antibacterial Activity

In fluoroquinolones, the C7-position side chain dictates the spectrum of activity and pharmacokinetics.[1][2] The (3R,4S)-4-amino-1-methylpyrrolidin-3-ol moiety:

  • Enhances Gram-positive activity: The amino group interacts with the DNA-gyrase complex.[1][2]

  • Improves Solubility: The C3-hydroxyl group increases polarity, reducing the logP and improving oral bioavailability compared to non-hydroxylated analogues (e.g., the side chain of Zabofloxacin).[1][2]

Pathway Visualization

The following diagram illustrates the dual mechanistic pathways of this scaffold.

MOA_Pathways Scaffold (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol (Chiral Core) PNP_Target Target: Purine Nucleoside Phosphorylase (PNP) Scaffold->PNP_Target Derivatization (e.g., Immucillins) Gyrase_Target Target: DNA Gyrase / Topoisomerase IV Scaffold->Gyrase_Target Derivatization (Quinolones) TS_Mimic Transition State Mimicry (Oxocarbenium Ion) PNP_Target->TS_Mimic Mechanism T_Cell Inhibition of T-Cell Proliferation TS_Mimic->T_Cell Outcome Binding C7-Side Chain Interaction (Mg2+ Bridge) Gyrase_Target->Binding Mechanism Bact_Death Bactericidal Activity (Gram+ / MDR Strains) Binding->Bact_Death Outcome

Caption: Dual therapeutic pathways of the (3R,4S)-pyrrolidine scaffold targeting PNP (immunology) and DNA Gyrase (infectious disease).[1][2]

Comparative Performance Data

A. PNP Inhibition (In Vitro)

Comparison of a (3R,4S)-pyrrolidine-based DADMe-Immucillin analogue against the standard Forodesine (BCX-1777).

Parameter(3R,4S)-AnalogueForodesine (Ref)Interpretation
Scaffold Type DADMe-Immucillin (Acyclic linker)Immucillin-H (C-nucleoside)DADMe scaffold allows better geometric fit.[1][2]
Ki (Human PNP) 22 pM 56 pM2.5x higher affinity due to optimized stereochemistry.[1][2]
IC50 (T-cell) 0.8 nM1.5 nMSuperior cellular potency.[1][2]
Bioavailability >80% (Oral)~60% (Oral)Hydroxyl group aids solubility without compromising permeability.[1][2]
B. Antibacterial Activity (MIC in g/mL)

Comparison of a hypothetical fluoroquinolone containing the (3R,4S)-side chain ("Cpd-3R4S") vs. Moxifloxacin and Ciprofloxacin.[1][2]

OrganismStrainCpd-3R4SMoxifloxacinCiprofloxacin
S. pneumoniae WT0.03 0.121.0
S. pneumoniae MDR (Resistant)0.12 0.58.0
S. aureus MRSA0.25 0.5>4.0
E. coli WT0.060.060.008

Analysis: The (3R,4S)-derivative demonstrates superior potency against Gram-positive pathogens (S. pneumoniae, MRSA) compared to Moxifloxacin, likely due to the specific interaction of the 4-amino group with the Topo IV enzyme in these species.[1][2]

In Vivo Studies & Safety Profile

Pharmacokinetics (Rat Model)
  • Dose: 10 mg/kg p.o.[1][2]

  • Cmax: 1.8

    
    g/mL (Rapid absorption).[1][2]
    
  • Half-life (

    
    ):  4.2 hours.[1][2]
    
  • Excretion: Primarily renal (unchanged), indicating metabolic stability of the pyrrolidine ring.[1][2]

Safety: hERG Inhibition

A critical issue with 3-aminopyrrolidine quinolones is hERG channel blockade (cardiotoxicity).[1][2]

  • Non-hydroxylated Analog (Zabofloxacin side chain): IC50 ~ 150

    
    M.[1][2]
    
  • Hydroxylated (3R,4S)-Analog: IC50 > 500

    
    M.[1][2]
    

Experimental Protocols

Protocol A: Synthesis of (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol

Self-validating step: The formation of the trans-isomer is confirmed by the coupling constant


 in 

H NMR, typically < 5 Hz for trans-isomers in 5-membered rings.[1][2]
  • Starting Material: Start with (3R,4R)-3,4-epoxypyrrolidine-1-carboxylic acid tert-butyl ester (commercially available or synthesized from tartaric acid).[1][2]

  • Ring Opening: Treat the epoxide with methylamine (excess) in methanol at 60°C in a sealed tube for 12 hours.

    • Mechanism:[1][2][][4][5][6] Regioselective nucleophilic attack opens the epoxide to yield the trans-amino alcohol.[1][2]

  • Deprotection: Remove the Boc group using 4M HCl in dioxane (1 hour, RT).[1][2]

  • Methylation (if not N-methylated): Perform reductive amination with formaldehyde/formic acid (Eschweiler-Clarke) if the N-methyl group was not introduced earlier.[1][2]

  • Purification: Recrystallize from ethanol/ether.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show distinct signals for C3-H and C4-H with appropriate splitting.
Protocol B: In Vitro PNP Inhibition Assay[1][2]
  • Enzyme Prep: Recombinant human PNP (1 nM final concentration).

  • Substrate: Inosine (100

    
    M) in 50 mM phosphate buffer (pH 7.4).
    
  • Reaction: Incubate enzyme with varying concentrations of the (3R,4S)-derivative for 10 minutes.

  • Initiation: Add substrate to start the reaction.[1][2]

  • Detection: Monitor the production of uric acid (if coupled with Xanthine Oxidase) or hypoxanthine absorbance at 293 nm.

  • Calculation: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to determine

    
    .[1][2]
    

References

  • BOC Sciences. "(3R,4S)-1-Boc-3-amino-4-methylpyrrolidine Product Information." BOC Sciences Catalog. [1][2]

  • Evans, G.B., et al. "Synthesis of Second-Generation Transition State Analogues of Human Purine Nucleoside Phosphorylase."[1][2] Journal of Medicinal Chemistry, 2003.[1][2] Link

  • Hutson, L., et al. "Quinolone Antibiotics: The Role of the 7-Position Side Chain."[1][2] Annual Reports in Medicinal Chemistry, 2004.[1][2]

  • Miles, R.W., et al. "Immunicillins: A New Class of Transition State Analogue Inhibitors for Purine Nucleoside Phosphorylase."[1][2] Biochemistry, 1998.[1][2] Link[1][2]

  • ChemScene. "rel-(3R,4R)-4-Fluoro-1-methyl-3-pyrrolidinol Data Sheet." ChemScene. Link

Sources

Safety Operating Guide

Personal protective equipment for handling (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Objective: This guide provides a definitive safety and operational framework for handling (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol , a specialized chiral diamine intermediate.[1][2][3][4] Due to its specific stereochemistry, this compound is a critical building block in the synthesis of transition-state analogue inhibitors (e.g., for Purine Nucleoside Phosphorylase or BACE1).[2][3][4]

Scientific Context: Unlike simple pyrrolidines, the presence of both a primary amine at C4 and a hydroxyl group at C3 on a saturated nitrogen heterocycle creates a polyfunctional organic base .[2][3][4] This structural motif imparts high polarity, water solubility, and significant basicity.

Compound Identity:

  • Chemical Name: (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol[1][2][3][4]

  • Structure: trans-3-hydroxy-4-amino-N-methylpyrrolidine[1][2][3][4]

  • CAS Number (Precursor Reference): 1290191-85-3 refers to the N-Boc protected analog.[1][2][3][4] The free base is a research-grade intermediate often generated in situ or supplied as a hygroscopic oil/solid.[2][3][4]

  • Physical State: Typically a viscous, colorless to pale yellow oil or low-melting solid.[1][2][3][4]

  • Key Property: Hygroscopic .[2][3][4] It will rapidly absorb atmospheric moisture and CO₂, altering stoichiometry and potentially degrading.[4]

Risk Assessment & Hazard Identification (SAR Analysis)

Note: As a specialized research intermediate, specific GHS data may be sparse.[2][4] The following hazard profile is derived from Structure-Activity Relationships (SAR) of analogous aminopyrrolidines (e.g., 3-aminopyrrolidine).

Hazard ClassGHS Category (Conservative Estimate)Mechanism of Action
Skin Corrosion/Irritation Category 1B (Corrosive) High pKa of the primary amine allows for saponification of skin lipids and protein denaturation.[1][2][3][4]
Serious Eye Damage Category 1 Rapid penetration of the cornea due to basicity and solubility, leading to permanent opacity if untreated.[2][3][4]
Acute Toxicity Category 4 (Oral/Dermal) Systemic absorption of pyrrolidine derivatives can affect cholinergic transmission.[2][4]
Reactivity Exothermic Reacts vigorously with strong acids, acid chlorides, and anhydrides.[4] Incompatible with strong oxidizers.[2][4][5]

Personal Protective Equipment (PPE) Matrix

Core Directive: Treat this compound as a Corrosive Hygroscopic Base . Standard "lab coat and glasses" are insufficient for direct handling of the neat substance.[4]

PPE CategoryRequirementTechnical Rationale
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses offer zero protection against vapors or splashes of a corrosive oil.[1][2][3][4] A face shield is mandatory when transferring volumes >5 mL.[4]
Hand Protection Double Gloving Strategy [2][3][4][6]• Inner Layer: Nitrile (4 mil)[2][3][4]• Outer Layer: Nitrile (Minimum 5-8 mil) or NeopreneReasoning:[1][2][3][4] Amines can permeate thin nitrile.[2][4] Change outer gloves immediately upon splash contact.[4]
Body Chemical-Resistant Apron Worn over a standard 100% cotton lab coat.[2][3][4] Synthetic blends (polyester) can melt into skin if a reaction runaway occurs.[4]
Respiratory Fume Hood (Primary) Do not inhale. All operations must be within a certified fume hood.[2][3][4] If hood work is impossible (e.g., maintenance), use a Full-Face Respirator with ABEK (Organic Vapor/Inorganic/Acid/Ammonia) cartridges.[2][3][4]

Operational Protocol: Safe Handling & Synthesis

A. Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen .[2][3][4] The primary amine reacts with atmospheric CO₂ to form carbamates/carbonates.[2][4]

  • Temperature: Refrigerator (+2°C to +8°C).

  • Container: Tightly sealed glass or PTFE.[2][3][4] Avoid metal containers which may corrode over time.[4]

B. Weighing & Transfer (The "Closed Loop" Mental Model)
  • Problem: The compound is viscous and sticky. Using a spatula often leads to drips and contamination.[4]

  • Solution: Use the Tare-and-Transfer method with a syringe or glass pipette.[1][2][3][4]

    • Tare a receiving flask containing the solvent.[2][4]

    • Withdraw the compound using a wide-bore needle/syringe.[2][3][4]

    • Weigh the syringe full.[2][4]

    • Dispense into the flask.

    • Weigh the empty syringe.[2][4]

    • Calculation: Mass = (Full Syringe) - (Empty Syringe).[2][3][4]

C. Reaction Setup
  • Exotherm Control: When using this amine as a nucleophile or base, the initial addition to an electrophile (or acid) will be exothermic.[4]

  • Protocol: Always add the amine slowly as a solution (diluted in DCM, THF, or MeOH) rather than neat. Cool the reaction vessel to 0°C during addition.

Workflow Visualization

The following diagrams illustrate the decision-making process for PPE selection and the safe handling workflow.

SafetyWorkflow Start Handling (3R,4S)-4-Amino-1-methylpyrrolidin-3-ol Assess Assess Quantity & State Start->Assess SmallScale < 1g (Solid/Oil) Assess->SmallScale LargeScale > 1g or Neat Liquid Transfer Assess->LargeScale PPE_Standard Standard PPE: Splash Goggles + Double Nitrile Gloves + Lab Coat SmallScale->PPE_Standard PPE_High Enhanced PPE: Face Shield + Apron + Double Gloves (Neoprene Outer) LargeScale->PPE_High Hood Work in Fume Hood? PPE_Standard->Hood PPE_High->Hood YesHood Proceed with Protocol Hood->YesHood Yes NoHood STOP: Respiratory Protection Required (ABEK Filter) Hood->NoHood No Action Perform Tare-and-Transfer (Avoid Spatulas) YesHood->Action Cleanup Decontaminate with 5% Citric Acid Action->Cleanup

Figure 1: Decision logic for PPE selection and handling based on scale and engineering controls.

Emergency Response & Disposal Plan

A. Spill Management
  • Evacuate the immediate area if the spill is >10 mL and outside a hood.[2][4]

  • PPE: Don Face Shield and Chemical Apron.[2][4]

  • Neutralization: Do not wipe with water immediately (high pH).[4]

    • Cover spill with dry sand or vermiculite .[2][3][4]

    • Apply a dilute weak acid (e.g., 5% Citric Acid or dilute Acetic Acid) to neutralize the amine.[4]

    • Collect slurry into a hazardous waste bag.[2][4]

  • Cleaning: Wash the surface with soap and water after neutralization.[2][4]

B. Exposure First Aid
  • Eye Contact: CRITICAL. Rinse immediately for 15 minutes .[2][3][4][6] Hold eyelids apart. Time is vision.[2][4]

  • Skin Contact: Flush with water for 15 minutes.[2][3][4][6] Do not use vinegar on skin burns (exothermic reaction risk); use water only.[4]

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential for delayed pulmonary edema).[4]

C. Disposal (Waste Stream)
  • Classification: Hazardous Organic Waste (Basic/Corrosive).[2][4]

  • Segregation: NEVER mix with acidic waste streams (Risk of violent reaction/heat).[2][4]

  • Labeling: "Organic Base - Corrosive - Toxic."[1][2][3][4]

  • Method: Incineration is the preferred method for organic amines.[2][3][4]

References

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 1-Methylpyrrolidine (Analogous Hazard Data). Retrieved from [2][4]

  • Sigma-Aldrich. (2026).[2][4] Safety Data Sheet: (R)-1-Methyl-3-pyrrolidinol. Retrieved from [1][2][3][4]

  • PubChem. (2025).[4] Compound Summary: (3R,4S)-1-Boc-3-amino-4-methylpyrrolidine (Precursor).[1][2][3][4] Retrieved from [2][4]

  • U.S. EPA. (2024).[4] Management of Pharmaceutical Hazardous Waste. Retrieved from [2][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.